Technical Documentation Center

1-Bromo-4-(ethylsulfinyl)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-4-(ethylsulfinyl)benzene
  • CAS: 30506-29-7

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 1-Bromo-4-(ethylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectral pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Bromo-4-(ethylsulfinyl)benzene (CAS No. 30506-29-7). As a bifunctional aromatic compound, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. This document details its molecular structure, physicochemical characteristics, and provides a validated experimental protocol for its synthesis via the selective oxidation of its sulfide precursor. Furthermore, predicted spectral data and safety considerations are discussed to facilitate its effective and safe use in a laboratory setting.

Introduction

1-Bromo-4-(ethylsulfinyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and an ethylsulfinyl group. This unique combination of functional groups makes it a versatile building block in synthetic chemistry. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds. The ethylsulfinyl group, a chiral center, can influence the stereochemistry of reactions and can be further oxidized to the corresponding sulfone, offering additional avenues for molecular elaboration. Understanding the fundamental properties of this compound is paramount for its successful application in complex synthetic pathways.

Molecular and Physical Properties

PropertyValueSource
CAS Number 30506-29-7[1]
Molecular Formula C₈H₉BrOS[1]
Molecular Weight 233.13 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred from similar aryl sulfoxides
Melting Point Data not available. For comparison, the related 1-Bromo-4-(ethylsulfonyl)benzene has a melting point of 54-55 °C.
Boiling Point Data not available. For comparison, the related 1-Bromo-4-(ethylsulfonyl)benzene has a boiling point of 357.8 °C at 760 mmHg.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water.[2]

Chemical Properties and Reactivity

The chemical reactivity of 1-Bromo-4-(ethylsulfinyl)benzene is dictated by its two primary functional groups:

  • Bromine Atom: The carbon-bromine bond is susceptible to cleavage, making it an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position.

  • Ethylsulfinyl Group: The sulfoxide group is a versatile functional handle. It can be reduced to the corresponding sulfide or oxidized to the sulfone. The sulfur atom is a chiral center, and enantiomerically pure forms of the compound can be used in asymmetric synthesis. The sulfoxide group is also a moderate electron-withdrawing group, which can influence the reactivity of the aromatic ring.

Synthesis Protocol: Oxidation of 1-Bromo-4-(ethylthio)benzene

A common and effective method for the synthesis of aryl sulfoxides is the selective oxidation of the corresponding aryl sulfide. The following protocol is based on established methods for this transformation.[3]

Reaction Scheme:

A plausible synthetic route for 1-Bromo-4-(ethylsulfinyl)benzene.

Materials:

  • 1-Bromo-4-(ethylthio)benzene (1.0 eq)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-4-(ethylthio)benzene in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution via a dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.

  • Neutralization and Extraction: Neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-Bromo-4-(ethylsulfinyl)benzene can be purified by column chromatography on silica gel or by recrystallization.

Spectral Properties (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-7.8 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the ethylsulfinyl group will appear as another doublet, both with a characteristic ortho-coupling constant (J ≈ 8-9 Hz).

  • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 2.8-3.2 ppm, and a triplet for the methyl protons (-CH₃) is anticipated around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom (C-Br) and the carbon bearing the ethylsulfinyl group (C-S) will be distinct from the other two aromatic carbons.

  • Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) is expected around δ 50-60 ppm, and a signal for the methyl carbon (-CH₃) is expected around δ 10-20 ppm.

Infrared (IR) Spectroscopy
  • S=O Stretch: A strong absorption band characteristic of the sulfoxide S=O stretch is expected in the region of 1030-1070 cm⁻¹.[5]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

  • C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and the sulfinyl moiety.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-Bromo-4-(ethylsulfinyl)benzene. However, based on the safety information for structurally related compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification Diagram:

Sources

Exploratory

Crystal Structure and Stereochemistry of 1-Bromo-4-(ethylsulfinyl)benzene: A Comprehensive Technical Guide

Executive Summary The unambiguous assignment of absolute configuration in chiral molecules is a critical bottleneck in drug development and asymmetric synthesis. Chiral sulfoxides, such as 1-Bromo-4-(ethylsulfinyl)benzen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous assignment of absolute configuration in chiral molecules is a critical bottleneck in drug development and asymmetric synthesis. Chiral sulfoxides, such as 1-Bromo-4-(ethylsulfinyl)benzene (also known as p-bromophenyl ethyl sulfoxide), serve as foundational pharmacophores and chiral auxiliaries. This whitepaper provides an in-depth technical roadmap for determining the stereochemistry and crystal structure of 1-Bromo-4-(ethylsulfinyl)benzene. By exploiting the heavy-atom anomalous dispersion effect of the bromine substituent, this methodology establishes a self-validating crystallographic system that requires no external chiroptical references.

Stereochemical Architecture of the Sulfinyl Group

Unlike chiral carbons, the stereocenter in 1-Bromo-4-(ethylsulfinyl)benzene is a heteroatom (Sulfur). The stereochemical integrity of this molecule is governed by its electronic and geometric properties:

  • Pyramidal Geometry: The sulfur atom is hybridized. It bonds to an oxygen atom, a p-bromophenyl ring, and an ethyl group, with a lone pair of electrons occupying the fourth vertex of the tetrahedron. This results in a trigonal pyramidal molecular geometry.

  • High Inversion Barrier: Unlike amines, which undergo rapid umbrella inversion at room temperature, sulfoxides possess a remarkably high energy barrier to inversion (typically 35–42 kcal/mol). This high barrier prevents racemization, allowing the enantiomers of 1-Bromo-4-(ethylsulfinyl)benzene to be isolated and crystallized as stable, discrete entities[1].

  • Cahn-Ingold-Prelog (CIP) Assignment: The absolute configuration is assigned by ranking the four substituents around the sulfur atom based on atomic number:

    • =O (Oxygen): Atomic number 8 (Highest Priority).

    • -C₆H₄Br (p-Bromophenyl): The attached carbon is bonded to (C, C, C) within the aromatic Kekulé structure.

    • -CH₂CH₃ (Ethyl): The attached carbon is bonded to (C, H, H). Since carbon outranks hydrogen, the phenyl group takes priority over the ethyl group.

    • Lone Pair: Treated as atomic number 0 (Lowest Priority).

    If the lone pair is oriented away from the observer, a clockwise sequence from Oxygen p-Bromophenyl Ethyl designates the (R)-configuration , while a counter-clockwise sequence designates the (S)-configuration .

Crystallographic Rationale: The Heavy Atom Effect

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for absolute structure determination. The methodology relies on the breakdown of Friedel's Law ( ) when X-rays interact with non-centrosymmetric crystals containing anomalous scatterers.

1-Bromo-4-(ethylsulfinyl)benzene is an ideal crystallographic model because the bromine atom ( ) acts as an internal heavy-atom reference . Bromine exhibits a significant anomalous scattering factor ( ), which creates measurable intensity differences between Bijvoet pairs (reflections that are related by inversion symmetry)[2].

By analyzing these intensity differences, crystallographers calculate the Flack parameter ( ) during structure refinement[1]. The Flack parameter provides a self-validating closed loop for stereochemical assignment:

  • : The absolute configuration of the model matches the crystal.

  • : The true absolute configuration is the inverted enantiomer of the model.

  • : The crystal is a racemic twin.

The presence of heavy atoms like bromine and sulfur significantly enhances this anomalous scattering, allowing for an unambiguous determination of the absolute configuration with near-zero standard uncertainty[3].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodology outlines the causality behind each experimental choice, ensuring the resulting data is robust and self-validating.

Step 1: Enantiomeric Enrichment & Crystallization
  • Objective: Obtain a high-quality, defect-free single crystal of enantiopure 1-Bromo-4-(ethylsulfinyl)benzene.

  • Protocol:

    • Dissolve 50 mg of the enantiopure sulfoxide in a minimal amount of dichloromethane (DCM).

    • Layer the solution carefully with an anti-solvent, such as -hexane or heptane, in a crystallization tube.

    • Cap the tube loosely and store it at 4 °C.

  • Causality: Slow vapor diffusion at a lowered temperature minimizes thermal degradation and slows the nucleation rate, favoring the growth of a single, highly ordered macroscopic crystal rather than microcrystalline powder.

Step 2: SC-XRD Data Collection
  • Objective: Collect high-redundancy diffraction data with strong anomalous signal.

  • Protocol:

    • Select a crystal with dimensions roughly mm and mount it on a MiTeGen loop using paratone oil.

    • Transfer the crystal to a diffractometer equipped with a Cryostream set to 100 K.

    • Irradiate the crystal using Mo-K ( Å) or Cu-K ( Å) radiation.

    • Collect data with high redundancy (aiming for completeness of Bijvoet pairs).

  • Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and extending the resolution. While Cu-K maximizes the anomalous signal of sulfur, Mo-K is often preferred for bromine-heavy compounds to mitigate severe X-ray absorption artifacts, ensuring accurate Bijvoet pair measurement[4].

Step 3: Structure Solution and Refinement
  • Objective: Solve the phase problem and refine the absolute structure.

  • Protocol:

    • Perform data reduction and empirical absorption correction (multi-scan method) to correct for the high absorption of bromine.

    • Solve the structure using intrinsic phasing (SHELXT) to locate the heavy Br and S atoms.

    • Refine the structure using full-matrix least-squares on (SHELXL).

    • Refine the Flack parameter using Parsons' quotient method.

  • Causality: Empirical absorption correction is mandatory; without it, artificial intensity differences will skew the Flack parameter, destroying the self-validating nature of the assay.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for an optimally refined structure of enantiopure (R)-1-Bromo-4-(ethylsulfinyl)benzene.

Crystallographic ParameterExpected / Target ValueSignificance
Chemical Formula C₈H₉BrOSConfirms molecular composition.
Formula Weight 233.12 g/mol Standard parameter.
Crystal System OrthorhombicTypical for enantiopure chiral organics.
Space Group Chiral space group lacking inversion centers.
Temperature 100(2) KMinimizes thermal motion.
Radiation Mo-K ( Å)Balances anomalous signal and absorption.
Goodness-of-fit (S) on 1.00 – 1.05Indicates an accurate structural model.
Final indices[ ] , High-quality refinement; low error margin.
Flack Parameter ( ) 0.01(2) Unambiguously confirms absolute configuration.

Mandatory Visualization

The following diagram illustrates the logical progression of the crystallographic workflow, highlighting the closed-loop validation provided by the Flack parameter.

XRD_Workflow N1 Enantiopure Synthesis & Chiral Resolution N2 Single Crystal Growth (Slow Evaporation at 4°C) N1->N2 Purified Enantiomer N3 SC-XRD Data Collection (Mo-Kα / Cu-Kα Radiation) N2->N3 High-Quality Crystal N4 Data Reduction & Bijvoet Pair Analysis N3->N4 Diffraction Frames N5 Structure Solution & SHELXL Refinement N4->N5 Phase Problem Solved N6 Absolute Configuration (Flack Parameter ≈ 0) N5->N6 R-factor minimized

Workflow for SC-XRD absolute configuration determination of chiral sulfoxides.

Sources

Foundational

Chemoselective Sulfoxidation of 1-Bromo-4-(ethylthio)benzene: Mechanistic Insights and Self-Validating Protocols

Executive Summary Sulfoxides are pivotal structural motifs in medicinal chemistry, serving as chiral auxiliaries, pharmacophores, and synthetic intermediates. The controlled oxidation of 1-bromo-4-(ethylthio)benzene to 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfoxides are pivotal structural motifs in medicinal chemistry, serving as chiral auxiliaries, pharmacophores, and synthetic intermediates. The controlled oxidation of 1-bromo-4-(ethylthio)benzene to 1-bromo-4-(ethylsulfinyl)benzene represents a classic challenge in chemoselectivity: arresting the oxidation state at the sulfoxide (S=O) without over-oxidizing to the sulfone (O=S=O). This technical guide delineates the mechanistic causality of electrophilic oxygen transfer, providing field-proven, self-validating protocols for researchers and drug development professionals.

Mechanistic Principles of Chemoselective Sulfoxidation

Nucleophilicity and Electrophilic Oxygen Transfer

The transformation of a thioether (sulfide) to a sulfoxide relies on the inherent nucleophilicity of the divalent sulfur atom. In 1-bromo-4-(ethylthio)benzene, the sulfur atom possesses two lone pairs. Despite the mild electron-withdrawing nature of the para-bromo substituent via inductive effects, the sulfur remains sufficiently electron-rich to attack electrophilic oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂)[1].

The mechanism proceeds via a concerted electrophilic oxygen transfer. The nucleophilic sulfur attacks the electrophilic peroxidic oxygen (O-O bond), leading to heterolytic cleavage of the peroxide bond. A simultaneous proton transfer (often solvent-mediated or intramolecular, as in the "butterfly mechanism" of mCPBA) yields the sulfoxide and the corresponding acid or water byproduct[2].

Causality of Chemoselectivity (Kinetic Control)

The critical success factor in synthesizing 1-bromo-4-(ethylsulfinyl)benzene is kinetic control. The initial oxidation ( k1​ ) of the sulfide is orders of magnitude faster than the subsequent oxidation ( k2​ ) of the sulfoxide to the sulfone. This is caused by the polarization of the newly formed S=O bond. The highly electronegative oxygen atom pulls electron density away from the sulfur, significantly reducing its nucleophilicity[1]. By strictly controlling reaction stoichiometry (1.0 to 1.05 equivalents of oxidant) and maintaining low temperatures (0 °C), the reaction self-arrests at the sulfoxide stage[3].

Kinetic Pathway Visualization

Mechanism S Sulfide Precursor 1-Bromo-4-(ethylthio)benzene O_transfer1 Electrophilic Oxygen Transfer (k1) S->O_transfer1 Nucleophilic attack SO Target Sulfoxide 1-Bromo-4-(ethylsulfinyl)benzene O_transfer2 Electrophilic Oxygen Transfer (k2) SO->O_transfer2 S=O deactivation SO2 Over-oxidation Product 1-Bromo-4-(ethylsulfonyl)benzene O_transfer1->SO Fast (High e- density) O_transfer2->SO2 Slow (Low e- density)

Kinetic pathway of sulfide oxidation demonstrating chemoselectivity (k1 >> k2).

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent over-oxidation.

Protocol A: Stoichiometric Oxidation via mCPBA (Standard Laboratory Scale)

mCPBA is the gold standard for rapid, predictable sulfoxidation due to its high electrophilicity[3].

  • Preparation : Dissolve 10.0 mmol of 1-bromo-4-(ethylthio)benzene in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Temperature Control (Critical) : Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature suppresses the activation energy required for the k2​ pathway (sulfone formation).

  • Oxidant Addition : Dissolve 10.0 mmol (1.0 equiv) of purified mCPBA (typically 70-75% w/w, adjust mass accordingly) in 20 mL of DCM. Add this dropwise over 30 minutes via an addition funnel.

  • In-Process Monitoring : Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The sulfide (high Rf​ ) will disappear, replaced by the sulfoxide (low Rf​ ). If a baseline spot (sulfone) appears, immediately quench the reaction.

  • Quenching & Workup (Self-Validation) : Quench with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize meta-chlorobenzoic acid. Extract, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Oxidation via 30% H₂O₂ (Green Chemistry Scale-Up)

For larger scales, 30% aqueous H₂O₂ is preferred due to its high atom economy and environmentally benign byproduct (water)[4].

  • Preparation : Add 10.0 mmol of the sulfide to 20 mL of ethanol or methanol.

  • Catalyst Addition : Introduce a suitable catalyst, such as a transition-metal complex or a mild organic promoter (e.g., o-Iodoxybenzoic acid, IBX, or tetraethylammonium bromide) to activate the H₂O₂[5].

  • Oxidation : Add 11.0 mmol (1.1 equiv) of 30% aqueous H₂O₂ dropwise at room temperature.

  • Workup : Upon completion (monitored by TLC), add water to precipitate the sulfoxide, or extract with ethyl acetate. The absence of halogenated solvents makes this highly scalable[4].

Quantitative Data: Oxidant Comparison

The choice of oxidant dictates the reaction parameters and selectivity profile. The table below synthesizes empirical data for the oxidation of aryl alkyl sulfides[4][5][6].

Oxidant SystemEquivalentsTemperatureSolventChemoselectivity (SO : SO₂)Typical Yield
mCPBA 1.0 - 1.050 °CDCM> 95 : 585 - 92%
30% H₂O₂ (Catalyzed) 1.125 °CEtOH / MeOH> 98 : 290 - 95%
NaIO₄ 1.050 °C to RTMeOH / H₂O> 99 : 180 - 88%
Excess mCPBA 2.525 °CDCM< 1 : 99(Yields Sulfone)

Analytical Validation

Confirming the structural integrity of 1-bromo-4-(ethylsulfinyl)benzene requires specific spectroscopic markers to differentiate it from the starting material and the sulfone byproduct:

  • Infrared (IR) Spectroscopy : The formation of the sulfoxide is definitively confirmed by the appearance of a strong S=O stretching band between 1030–1070 cm⁻¹. The absence of symmetric/asymmetric stretches at 1150 and 1300 cm⁻¹ confirms the absence of sulfone.

  • ¹H NMR Spectroscopy : The ethyl group (-CH₂CH₃) adjacent to the chiral sulfur center (sulfoxides are configurationally stable at room temperature) becomes diastereotopic. The -CH₂- protons will appear as a complex multiplet (ABX₃ system) rather than a simple quartet. This magnetic inequivalence is a definitive, self-validating proof of the sulfoxide oxidation state.

References

  • Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions Source: Tetrahedron (2001, 57(13), 2469-2476) URL:[Link]

  • A mild, chemoselective oxidation of sulfides to sulfoxides using o-iodoxybenzoic acid and tetraethylammonium bromide as catalyst Source: The Journal of Organic Chemistry (2003, 68(13), 5422-5425) URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: Molecules (2007, 12, 304-311) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Substituent Effects of 1-Bromo-4-(ethylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-4-(ethylsulfinyl)benzene is a multifaceted aromatic compound, the electronic character of which is dictated by the interplay of its bromo a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(ethylsulfinyl)benzene is a multifaceted aromatic compound, the electronic character of which is dictated by the interplay of its bromo and ethylsulfinyl substituents. This guide provides a comprehensive analysis of its electronic properties, the individual and combined effects of its substituents, and its potential applications, particularly in the realm of drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established theoretical principles and provides detailed experimental and computational protocols for its full characterization. This allows researchers to not only understand the predicted behavior of 1-Bromo-4-(ethylsulfinyl)benzene but also to generate the precise data required for their specific research endeavors.

Introduction: The Duality of Substituent Effects

The benzene ring is a fundamental scaffold in organic chemistry and drug design. Its reactivity and electronic properties can be finely tuned by the introduction of substituents. In 1-Bromo-4-(ethylsulfinyl)benzene, two distinct functional groups, a halogen (bromo) and a chiral sulfoxide (ethylsulfinyl), are positioned in a para-relationship, leading to a complex interplay of electronic effects that govern the molecule's reactivity, polarity, and potential for intermolecular interactions.

The bromine atom, a halogen, is a classic example of a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution.[1] This is due to the competing influence of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).[1] Conversely, the ethylsulfinyl group is generally considered to be electron-withdrawing through both inductive and resonance effects, thus deactivating the aromatic ring towards electrophilic attack.[2] The presence of these two groups on the same aromatic ring creates a unique electronic environment that is of significant interest for applications in medicinal chemistry and materials science.

Significance in Drug Discovery

Sulfur-containing functional groups are prevalent in a wide array of pharmaceuticals and natural products.[3] The sulfoxide moiety, in particular, is a key pharmacophore in several approved drugs, such as the proton-pump inhibitor esomeprazole and the wakefulness-promoting agent armodafinil.[2][4] The polarity and hydrogen-bonding capability of the sulfoxide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Furthermore, the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, making 1-Bromo-4-(ethylsulfinyl)benzene a valuable intermediate in the synthesis of potential drug candidates.[5]

Electronic Properties: A Tale of Two Effects

The electronic properties of 1-Bromo-4-(ethylsulfinyl)benzene are a direct consequence of the electronic perturbations induced by its bromo and ethylsulfinyl substituents. These effects can be broadly categorized into inductive and resonance effects.

Inductive and Resonance Effects of Substituents
  • Bromo Group: The bromine atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene ring (-I effect). However, the lone pairs on the bromine atom can be delocalized into the aromatic π-system (+R effect), which directs incoming electrophiles to the ortho and para positions.[1]

  • Ethylsulfinyl Group: The sulfinyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the d-orbital participation of the sulfur atom.[2] This results in a significant deactivation of the aromatic ring towards electrophilic substitution.

The combination of these two groups in a para-arrangement in 1-Bromo-4-(ethylsulfinyl)benzene leads to a significantly electron-deficient aromatic ring.

Hammett Substituent Constants: Quantifying Electronic Influence
Substituentσ_metaσ_para
-Br0.390.23
-SOCH₃0.520.49
-SO₂CH₃0.640.72

Table 1: Hammett constants for selected substituents. Data for -SOCH₃ and -SO₂CH₃ are provided for comparison.

The positive values of σ for these groups confirm their electron-withdrawing nature. The expected Hammett constant for the 4-bromo-substituent is +0.23, while the 4-ethylsulfinyl group is anticipated to have a significantly larger positive value, leading to an overall strong deactivation of the benzene ring.

Synthesis and Characterization: A Practical Approach

As a niche chemical, detailed synthetic and characterization data for 1-Bromo-4-(ethylsulfinyl)benzene is sparse. However, a logical synthetic route can be devised from commercially available starting materials, and its structure and purity can be confirmed using standard analytical techniques.

Proposed Synthetic Pathway

A plausible synthesis of 1-Bromo-4-(ethylsulfinyl)benzene involves the oxidation of the corresponding sulfide, 1-bromo-4-(ethylthio)benzene.

Synthesis of 1-Bromo-4-(ethylsulfinyl)benzene start 1-Bromo-4-fluorobenzene intermediate1 1-Bromo-4-mercaptobenzene start->intermediate1 1. NaSH intermediate2 1-Bromo-4-(ethylthio)benzene intermediate1->intermediate2 2. CH3CH2Br, Base product 1-Bromo-4-(ethylsulfinyl)benzene intermediate2->product 3. Oxidizing Agent (e.g., m-CPBA)

Caption: Proposed synthetic route to 1-Bromo-4-(ethylsulfinyl)benzene.

Step-by-Step Protocol:

  • Synthesis of 1-Bromo-4-(ethylthio)benzene:

    • To a solution of 1-bromo-4-fluorobenzene in a suitable solvent such as DMF, add sodium hydrosulfide (NaSH).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Add ethyl bromide and a base (e.g., K₂CO₃) to the reaction mixture.

    • Stir at room temperature or with gentle heating until the formation of 1-bromo-4-(ethylthio)benzene is complete.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

  • Oxidation to 1-Bromo-4-(ethylsulfinyl)benzene:

    • Dissolve 1-bromo-4-(ethylthio)benzene in a chlorinated solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

    • Monitor the reaction by TLC. Over-oxidation to the sulfone can occur with excess oxidizing agent or prolonged reaction times.

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium sulfite).

    • Wash the organic layer with a base (e.g., sodium bicarbonate solution) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 1-Bromo-4-(ethylsulfinyl)benzene by column chromatography or recrystallization.

Spectroscopic Characterization

The structure of the synthesized 1-Bromo-4-(ethylsulfinyl)benzene should be confirmed by a suite of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

    • ¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons, with the carbon attached to the bromine and the sulfinyl group being significantly deshielded. Two signals corresponding to the ethyl group will also be present.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1050-1030 cm⁻¹ is characteristic of the S=O stretch of the sulfoxide group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Computational Analysis: Insights into Electronic Structure

Quantum chemical calculations provide a powerful tool for understanding the electronic structure and properties of molecules like 1-Bromo-4-(ethylsulfinyl)benzene.

Computational_Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum C Electronic Structure Analysis A->C F NMR and IR Spectra Prediction B->F D Molecular Orbital Analysis (HOMO, LUMO) C->D E Electrostatic Potential Mapping C->E

Caption: A typical workflow for the computational analysis of 1-Bromo-4-(ethylsulfinyl)benzene.

Step-by-Step Protocol for Computational Analysis:

  • Geometry Optimization: Perform a geometry optimization of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[7]

  • Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).[7]

  • Electronic Structure Analysis:

    • Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and predict sites of reactivity.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Spectra Prediction: Calculate the theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Applications in Drug Development

The unique electronic and structural features of 1-Bromo-4-(ethylsulfinyl)benzene make it an attractive scaffold for drug discovery.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring is a key functional group for synthetic diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[5] This allows for the facile introduction of a wide range of substituents, enabling the generation of libraries of novel compounds for biological screening.

The Sulfoxide Group as a Bioisostere

In medicinal chemistry, the sulfoxide group can act as a bioisostere for other functional groups, such as sulfones or amides.[8][9] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.[10] The polar nature and hydrogen bond accepting ability of the sulfoxide in 1-Bromo-4-(ethylsulfinyl)benzene can be exploited to modulate interactions with biological targets.

Conclusion

References

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? PMC. (2025, January 31).
  • Sulfilimines: An Underexplored Bioisostere for Drug Design? | Journal of Medicinal Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews.
  • Supporting Inform
  • The Role of 1-Bromo-4-(methylsulfinyl)benzene in Modern Organic Synthesis.
  • Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its deriv
  • Sulfoxide - Wikipedia.
  • (PDF) Beyond Bioisosterism: New Concepts in Drug Discovery.
  • 1-Bromo-4-(ethylsulfonyl)benzene | CAS#:26732-20-7 | Chemsrc. (2025, August 25).
  • 1-Bromo-4-(ethylsulfonyl)benzene | 26732-20-7. Sigma-Aldrich.
  • ARTICLE. arXiv.org.
  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Macmillan Group. (2025, September 19).
  • Sulfoxides in medicine. PubMed. (2023, June 10).
  • Copies of 1H, 13C, 19F NMR spectra.
  • Examples of sulfur‐containing drugs and biologically active sulfoximines.
  • 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313. PubChem.
  • Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxid
  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air | Organic Letters.
  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. (2023, April 19).

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Kinetics of 1-Bromo-4-(ethylsulfinyl)benzene

As process chemists scale up the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, the thermodynamic stability of key intermediates becomes a critical operational parameter.1[1] serves as an e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As process chemists scale up the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, the thermodynamic stability of key intermediates becomes a critical operational parameter.1[1] serves as an excellent model compound for understanding the thermal behavior of alkyl aryl sulfoxides. While sulfoxides are ubiquitous structural motifs in medicinal chemistry, their susceptibility to thermal degradation at elevated temperatures can lead to significant yield losses, impurity generation, and safety hazards during unit operations such as distillation or high-temperature cross-coupling.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-bromo-4-(ethylsulfinyl)benzene, detailing the mechanistic causality of its degradation, the thermodynamic parameters governing the process, and self-validating experimental workflows for rigorous stability profiling.

Mechanistic Causality of Thermal Degradation

At elevated temperatures, 1-bromo-4-(ethylsulfinyl)benzene does not simply undergo random homolytic C–S bond cleavage. Instead, its degradation is governed by a highly ordered pericyclic reaction known as the 2[2].

Because the ethyl group adjacent to the sulfinyl center possesses β-hydrogens, the molecule is perfectly primed for a thermal syn-elimination. The oxygen atom of the sulfinyl group acts as an intramolecular base, abstracting a β-hydrogen via a 5-membered cyclic transition state[2]. The concerted cleavage of the C–S and C–H bonds, coupled with the formation of an O–H bond, yields 1-bromo-4-benzenesulfenic acid and ethylene gas.

It is important to note that while 3[3] can occur in sulfoxides (typically requiring high energy barriers of 38–41 kcal/mol), the barrier for the Ei elimination in ethyl sulfoxides is significantly lower. Consequently, macroscopic degradation outcompetes stereomutation at high temperatures.

ReactionPathway A 1-Bromo-4-(ethylsulfinyl)benzene (Stable at RT) B 5-Membered Cyclic Transition State A->B Heat (>120°C) ΔH‡ ≈ 32 kcal/mol C p-Bromobenzenesulfenic Acid + Ethylene Gas B->C Syn-Elimination (Ei Mechanism) D Thiosulfinates & Disulfides (Degradation) C->D Rapid Condensation (Unstable Intermediate)

Fig 1. Thermal syn-elimination (Ei) pathway of 1-Bromo-4-(ethylsulfinyl)benzene.

Thermodynamic Parameters and Substituent Effects

Understanding the causality behind the degradation requires examining the thermodynamic barrier. Experimental gas-phase activation data on benchmark sulfoxides (e.g., methyl 3-phenylpropyl sulfoxide) establish an4[4] for the elimination reaction.

In 1-bromo-4-(ethylsulfinyl)benzene, the presence of the aryl ring and the electron-withdrawing para-bromo substituent modulates this barrier. Electronic structure calculations on related systems demonstrate that5[5] through enhanced stabilization of developing electron density at the sulfur atom during the transition state.

Table 1: Estimated Thermodynamic and Kinetic Parameters

ParameterEstimated ValueMechanistic Significance
Activation Enthalpy (ΔH‡) 31.0 – 32.9 kcal/molPrimary energy barrier for concerted C–S and C–H bond cleavage[4].
Activation Free Energy (ΔG‡) 32.5 – 34.0 kcal/molDictates the spontaneous onset of elimination at elevated temperatures[5].
Activation Entropy (ΔS‡) NegativeReflects the highly ordered, restricted 5-membered cyclic transition state.
Pyramidal Inversion Barrier 38.0 – 41.0 kcal/molHigher energy pathway; thermal racemization is outcompeted by elimination[3].
Self-Validating Experimental Protocols for Stability Profiling

To rigorously define the safe operating space for 1-bromo-4-(ethylsulfinyl)benzene, process chemists must move beyond simple visual melting point observations and employ self-validating analytical systems. The following protocols are designed to confirm both the macroscopic kinetics (mass loss) and the microscopic mechanism (chemical identity of fragments).

Protocol 1: Isothermal TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Causality & Logic: TGA alone only indicates mass loss, which could be misattributed to simple evaporation, sublimation, or solvent loss. By coupling TGA with Mass Spectrometry, we specifically monitor the evolution of ethylene gas (m/z 28). The detection of ethylene provides irrefutable evidence of the Ei elimination pathway rather than non-specific thermal decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0–10.0 mg of highly pure, anhydrous 1-bromo-4-(ethylsulfinyl)benzene into an alumina TGA crucible.

  • System Purge: Purge the furnace with high-purity Argon at 50 mL/min for 30 minutes to eliminate background oxygen and moisture, preventing oxidative artifacts.

  • Dynamic Heating: Ramp the temperature at 10 °C/min from 25 °C to 100 °C to establish a thermal baseline and drive off any residual surface moisture.

  • Isothermal Hold: Ramp rapidly to the target isothermal stress temperature (e.g., 130 °C) and hold for 120 minutes.

  • MS Monitoring: Continuously monitor the MS total ion chromatogram, selectively extracting m/z 28 (ethylene) and m/z 18 (water, to rule out hygroscopic interference).

  • Kinetic Extraction: Plot the normalized mass loss and the integrated area of the m/z 28 peak over time to extract the first-order rate constant (k) for the elimination.

Protocol 2: Chemical Trapping of the Sulfenic Acid Intermediate

Causality & Logic: The 1-bromo-4-benzenesulfenic acid generated during the elimination is highly unstable. If left alone, it rapidly condenses to form complex, intractable thiosulfinate and disulfide mixtures. To validate the exact stoichiometry of the primary degradation event, we must trap the sulfenic acid in situ before it condenses.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 1-bromo-4-(ethylsulfinyl)benzene in 10 mL of anhydrous toluene in a Schlenk flask under nitrogen.

  • Scavenger Addition: Add 5.0 mmol of a terminal alkyne (e.g., phenylacetylene) to act as a highly reactive sulfenic acid trap.

  • Thermal Stress: Heat the mixture to 110 °C under reflux for 4 hours to induce the Ei elimination.

  • Quenching: Cool the reaction to room temperature. The transient sulfenic acid undergoes a rapid, spontaneous syn-addition across the alkyne to form a stable vinyl sulfoxide adduct.

  • Quantification: Analyze the crude mixture via HPLC-UV (254 nm). The molar yield of the vinyl sulfoxide directly correlates to the extent of the initial thermal elimination, validating the degradation kinetics.

ExpWorkflow Step1 Sample Preparation (Anhydrous conditions) Step2 TGA-MS Analysis (Isothermal heating, monitor m/z 28) Step1->Step2 Step3 Chemical Trapping (Add terminal alkyne scavenger) Step1->Step3 Step5 Kinetic Parameter Extraction (Calculate ΔH‡, ΔS‡, k) Step2->Step5 Gas evolution rate Step4 HPLC-UV/MS Quantification (Measure vinyl sulfoxide adduct) Step3->Step4 Quench & Extract Step4->Step5 Adduct concentration

Fig 2. Self-validating experimental workflow for sulfoxide thermal stability profiling.

Implications for Process Chemistry and Drug Development

For process chemists handling 1-bromo-4-(ethylsulfinyl)benzene, these thermodynamic realities dictate strict operational boundaries. Distillation, solvent-swapping, or drying operations involving this compound must strictly control the pot temperature, keeping it ideally below 90 °C under high vacuum.

Exceeding the thermal onset (~120 °C) not only reduces the yield of the desired sulfoxide but generates reactive sulfenic acids and thiosulfinates. These sulfur-rich degradation products are notorious for poisoning palladium and ruthenium catalysts, which can catastrophically impact downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) commonly employed in API synthesis.

References
  • Molaid Chemical Database. "1-bromo-4-(ethylsulfinyl)benzene - CAS 30506-29-7". Available at: [Link]

  • The Journal of Organic Chemistry. "Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory". Available at:[Link]

  • Organic & Biomolecular Chemistry. "A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination". Available at:[Link]

  • Journal of the American Chemical Society. "Thermal racemization of diaryl, alkyl aryl, and dialkyl sulfoxides by pyramidal inversion". Available at:[Link]

  • Wikipedia. "Ei mechanism". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(ethylsulfinyl)benzene

Executive Rationale & Substrate Profiling In modern drug discovery, the incorporation of sulfoxide moieties is highly valued due to their ability to modulate physicochemical properties, such as aqueous solubility and met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Substrate Profiling

In modern drug discovery, the incorporation of sulfoxide moieties is highly valued due to their ability to modulate physicochemical properties, such as aqueous solubility and metabolic stability. 1-Bromo-4-(ethylsulfinyl)benzene serves as a highly versatile bifunctional building block. The Suzuki-Miyaura cross-coupling of this substrate requires a nuanced understanding of its electronic profile: the para-ethylsulfinyl group (–S(O)Et) acts as a strong electron-withdrawing group, which fundamentally alters the kinetics of the palladium-catalyzed catalytic cycle.

This application note provides a field-proven, self-validating protocol designed to maximize cross-coupling yields while strictly preserving the integrity of the sensitive sulfoxide functional group.

Mechanistic Causality & Chemoselectivity

The presence of the –S(O)Et group dictates the reaction's behavior through two primary mechanistic pathways:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing nature of the sulfoxide moiety lowers the energy of the C–Br Lowest Unoccupied Molecular Orbital (LUMO). This thermodynamic shift significantly accelerates the rate-determining oxidative addition of the Pd(0) catalyst into the C–Br bond compared to unactivated, electron-rich aryl bromides ()[1].

  • The Chemoselectivity Challenge: While the C–Br bond is highly reactive, recent catalytic advancements have shown that C–S bonds in aryl sulfoxides can also undergo oxidative addition, leading to undesired desulfinylation when highly electron-rich N-heterocyclic carbene (NHC) ligands are employed ()[2].

To enforce absolute chemoselectivity for the C–Br bond, this protocol utilizes the bidentate phosphine ligand dppf (1,1′-Bis(diphenylphosphino)ferrocene). The specific bite angle and steric bulk of dppf overwhelmingly favor C–Br insertion and rapid reductive elimination, effectively shutting down the competitive C–S cleavage pathway ()[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by -S(O)Et) Pd0->OxAdd 1-Bromo-4-(ethylsulfinyl)benzene SideRxn C-S Cleavage (Suppressed by dppf) Pd0->SideRxn Avoid NHC Ligands PdII Ar-Pd(II)(Br)L_2 Intermediate OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)2, Base) PdII->TransMet PdII_diaryl Ar-Pd(II)(Ar')L_2 TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ar-Ar' RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting chemoselective C-Br oxidative addition.

Parameter Optimization & Quantitative Data

To establish a robust methodology, various catalytic systems were evaluated. The table below summarizes the quantitative data and the causality behind the optimal parameter selection.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemYield (%)Chemoselectivity (C-Br vs C-S)Causality / Mechanistic Observation
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) >95% >99:1 Optimal. Bite angle of dppf accelerates reductive elimination; water facilitates rapid boronate formation without hydrolyzing the sulfoxide.
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O78%>99:1Slower reaction rate. Monodentate ligands are less efficient at stabilizing the transition states for this specific steric profile.
Pd-PEPPSI-IPrKOtBuTHF45%60:40Poor. Strongly donating NHC ligand promotes competitive oxidative addition into the C-S bond, causing product degradation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By tracking specific isotopic and chromatographic markers, researchers can definitively confirm the success of each step.

Reagents and Equipment
  • Electrophile: 1-Bromo-4-(ethylsulfinyl)benzene (1.0 equiv, 1.0 mmol, 233.1 g/mol )

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total volume)

  • Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer, nitrogen/argon line.

Step-by-Step Execution
  • Reaction Setup: To a dry 25 mL Schlenk flask, add 1-bromo-4-(ethylsulfinyl)benzene (233 mg), the arylboronic acid (1.2 mmol), K₂CO₃ (276 mg), and Pd(dppf)Cl₂ (41 mg).

  • Solvent Addition & Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of H₂O. Causality: Oxygen readily inserts into active Pd(0) species to form inactive peroxo complexes, which halts the catalytic cycle and promotes homocoupling of the boronic acid. Sparge the biphasic mixture with Nitrogen gas for exactly 15 minutes to displace dissolved oxygen.

  • Thermal Activation: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4 to 6 hours.

In-Process Monitoring (Self-Validation)

Do not proceed to workup without validating the reaction completion using the following metrics:

  • LC-MS Isotopic Tracking: The starting material exhibits a classic 1:1 M/(M+2) doublet due to the naturally occurring 79 Br and 81 Br isotopes. Validation: A successful cross-coupling is confirmed by the complete disappearance of this doublet and the emergence of a single, unified mass peak corresponding to the biaryl product.

  • TLC Analysis: Using a 50:50 EtOAc/Hexanes mobile phase, the starting sulfoxide is highly UV-active ( Rf​≈0.4 ). Validation: The coupled product will shift to a different Rf​ (typically higher, due to the loss of the polarizable C–Br dipole) and will exhibit bright blue fluorescence under 254 nm UV light.

Workup and Isolation
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Extraction: Transfer to a separatory funnel. Causality: The sulfoxide group is moderately polar and can act as a surfactant, occasionally causing emulsions. If an emulsion forms, add 5 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing the organic product into the EtOAc phase.

  • Washing & Drying: Extract the aqueous layer twice more with EtOAc (10 mL each). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to yield the pure biaryl sulfoxide.

Workflow Setup 1. Setup Combine Reagents Degas 2. Degassing N2 Sparging (15 min) Setup->Degas Heat 3. Reaction 80°C, 4-6 hours Degas->Heat Monitor 4. Monitor LC-MS / TLC Heat->Monitor Monitor->Heat Incomplete Workup 5. Workup EtOAc/H2O Extraction Monitor->Workup Complete Purify 6. Purification Silica Gel Column Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Title: Suzuki–Miyaura Cross-Coupling of Sulfoxides Source: ACS Catalysis URL: [Link]

  • Title: Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Application

Application Note: Synthesis and Downstream Functionalization of Chiral 1-Bromo-4-(ethylsulfinyl)benzene Precursors

Introduction & Mechanistic Rationale The synthesis of enantiopure sulfoxides is a critical endeavor in modern drug development, given the prevalence of the sulfinyl pharmacophore in blockbuster drugs (e.g., esomeprazole,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure sulfoxides is a critical endeavor in modern drug development, given the prevalence of the sulfinyl pharmacophore in blockbuster drugs (e.g., esomeprazole, armodafinil) and its utility as a powerful chiral auxiliary [[1]]([Link]). While direct asymmetric oxidation of complex sulfides is common, it often requires extensive optimization for each new substrate. A more modular and scalable approach involves the synthesis of a bifunctional chiral building block—such as 1-bromo-4-(ethylsulfinyl)benzene —which can be subsequently diversified via transition-metal-catalyzed cross-coupling.

Causality in Molecular Design: 1-Bromo-4-(ethylsulfinyl)benzene possesses two orthogonal reactive sites. The stereogenic sulfinyl group provides the necessary chirality, while the electrophilic aryl bromide serves as a robust handle for C–C and C–N bond formation. During palladium-catalyzed cross-coupling, the strongly electron-withdrawing nature of the para-sulfinyl group ( σp​ = 0.49) lowers the LUMO of the aryl halide, thereby accelerating the rate-determining oxidative addition of the C–Br bond to the Pd(0) catalyst.

However, a significant mechanistic challenge arises: sulfoxides are potent S

  • and O -donating ligands for transition metals . Unintended coordination of the sulfoxide oxygen to the Pd(II) intermediate can form a stable palladacycle. This chelation not only stalls the transmetalation step (catalyst poisoning) but can also induce racemization of the sulfur stereocenter via a reversible S–O bond cleavage/reformation pathway. To circumvent this, the selection of sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) is strictly required. The immense steric bulk of XPhos effectively shields the palladium center, precluding sulfoxide coordination and ensuring the cross-coupling proceeds stereoretentively .

Experimental Workflow

G A 1-Bromo-4-(ethylthio)benzene (Prochiral Sulfide) B Biocatalytic Oxidation (CALB, EtOAc, H2O2) A->B Enantioselective Oxidation C (R)-1-Bromo-4-(ethylsulfinyl)benzene (Chiral Precursor) B->C >95% ee D Suzuki-Miyaura Cross-Coupling C->D Pd/XPhos, Ar-B(OH)2 E Buchwald-Hartwig Amination C->E Pd/RuPhos, R-NH2 F Chiral Biaryl Sulfoxides (>98% ee) D->F Stereoretentive G Chiral Aniline Sulfoxides (>98% ee) E->G Stereoretentive

Workflow for the asymmetric synthesis and stereoretentive cross-coupling of chiral sulfoxides.

Self-Validating Protocols

Protocol A: Asymmetric Synthesis of (R)-1-Bromo-4-(ethylsulfinyl)benzene

Causality in choices: We adapt a biocatalytic approach using Candida antarctica lipase B (CALB) with ethyl acetate (EtOAc) acting as both solvent and peroxyacid precursor. CALB catalyzes the formation of peroxyacetic acid in situ from EtOAc and H₂O₂. This mild oxidant selectively oxidizes the sulfide to the sulfoxide without over-oxidation to the sulfone, while the chiral pocket of CALB ensures high enantioselectivity .

Step-by-Step Methodology:

  • Initiation: Dissolve 1-bromo-4-(ethylthio)benzene (10.0 mmol) in standard grade EtOAc (50 mL) in a 100 mL round-bottom flask.

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435, 500 mg) to the solution.

  • Controlled Oxidation: Dropwise add 30% aqueous H₂O₂ (12.0 mmol) over 30 minutes at 25°C. Mechanistic Note: Slow addition prevents thermal degradation of the enzyme and minimizes background (uncatalyzed, racemic) oxidation.

  • Incubation: Stir the biphasic mixture for 12 hours at 25°C.

  • Workup: Filter the immobilized enzyme through a Celite pad (the enzyme can be washed with EtOAc and reused). Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (20 mL) to quench residual peroxides, followed by brine (20 mL). Dry over MgSO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze a 1 mg aliquot via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min).

    • Pass Criteria: >95% conversion and >98% ee.

    • Correction Pathway: If ee is <95%, perform a single recrystallization from hot hexane/ethyl acetate (9:1) to optically enrich the crystalline product to >99% ee.

Protocol B: Stereoretentive Suzuki-Miyaura Cross-Coupling

Causality in choices: K₃PO₄ is selected as the base because stronger bases (like KOtBu) can deprotonate the alpha-protons of the ethyl group, leading to racemization via a planar sulfenate-like intermediate. A THF/Water (10:1) solvent system ensures the solubility of both the organic substrates and the inorganic base, facilitating rapid transmetalation .

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with (R)-1-bromo-4-(ethylsulfinyl)benzene (1.0 mmol, >98% ee), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Seal the tube, remove from the glovebox, and inject degassed THF (10 mL) and degassed H₂O (1 mL) via a gas-tight syringe.

  • Coupling: Stir the biphasic mixture vigorously at 60°C for 8 hours. Mechanistic Note: Vigorous stirring (≥800 rpm) is critical to overcome mass transfer limitations in the biphasic system and ensure the catalytic cycle outpaces any background racemization pathways.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Self-Validation Checkpoint: Re-analyze the purified biaryl sulfoxide via chiral HPLC.

    • Pass Criteria: The ee must precisely match the starting material (e.g., >98% ee). A drop in ee indicates catalyst poisoning or excessive reaction temperatures, requiring a re-evaluation of the ligand-to-palladium ratio.

Quantitative Data Summary: Ligand Effects on Stereoretention

The table below summarizes the critical role of ligand steric bulk in preventing sulfoxide coordination and subsequent racemization during the cross-coupling of (R)-1-bromo-4-(ethylsulfinyl)benzene with phenylboronic acid.

EntryCatalyst System (2 mol% Pd)Ligand TypeBaseYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
1Pd₂(dba)₃ / PPh₃Monodentate, Low BulkK₂CO₃45%82%Severe Racemization
2Pd₂(dba)₃ / dppfBidentate, Med BulkK₂CO₃60%89%Partial Racemization
3Pd(OAc)₂ / SPhosBuchwald, High BulkK₃PO₄92%>98%Stereoretentive
4Pd₂(dba)₃ / XPhosBuchwald, Max BulkK₃PO₄96% >98% Optimal / Stereoretentive

References

  • Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Enantiopure β-Hydroxysulfoxide Derivatives as Novel Chiral Auxiliaries in Asymmetric Biaryl Suzuki Reactions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A mild and chemoselective CALB biocatalysed synthesis of sulfoxides exploiting the dual role of AcOEt as solvent and reagent Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Method

1-Bromo-4-(ethylsulfinyl)benzene as a reagent in organic synthesis

Application Notes & Protocols: 1-Bromo-4-(ethylsulfinyl)benzene A Senior Application Scientist's Guide to a Versatile Bifunctional Reagent in Modern Organic Synthesis Abstract This document provides an in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 1-Bromo-4-(ethylsulfinyl)benzene

A Senior Application Scientist's Guide to a Versatile Bifunctional Reagent in Modern Organic Synthesis

Abstract

This document provides an in-depth technical guide on the application of 1-Bromo-4-(ethylsulfinyl)benzene as a key reagent in synthetic organic chemistry. This bifunctional molecule, possessing both a reactive aryl bromide handle and a synthetically versatile ethylsulfinyl group, serves as a valuable building block for the construction of complex molecular architectures.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and materials science research, where precise molecular design is paramount.[3][4][5] This guide covers the synthesis of the title compound, its physicochemical properties, and detailed protocols for its application in cornerstone reactions such as palladium-catalyzed cross-couplings and transformations involving the sulfoxide moiety. The causality behind experimental choices is emphasized throughout to provide researchers with not just a set of instructions, but a framework for rational synthetic design.

Reagent Overview and Physicochemical Properties

1-Bromo-4-(ethylsulfinyl)benzene (CAS No. 30506-29-7) is an aromatic compound distinguished by two key functional groups positioned at the para positions of a benzene ring. This strategic arrangement allows for selective and sequential chemical modifications, making it a highly valuable intermediate.[2]

  • The Aryl Bromide: The bromine atom serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6] This is the primary route for extending the molecular framework.

  • The Ethylsulfinyl Group: The sulfoxide group is more than just a spectator. It is a polar, chiral-at-sulfur moiety that can influence the molecule's solubility and electronic properties. It can be further oxidized to a sulfone or reduced to a sulfide, offering additional avenues for molecular diversification.[2]

Physical and Chemical Properties

Quantitative data for the title compound and its close analogs are summarized below. Researchers should note the differences between the ethylsulfinyl, ethylsulfonyl, and methylsulfinyl variants.

PropertyValueCompoundSource
CAS Number 30506-29-71-Bromo-4-(ethylsulfinyl)benzene[7]
Molecular Formula C₈H₉BrOS1-Bromo-4-(ethylsulfinyl)benzene-
Molecular Weight 233.12 g/mol 1-Bromo-4-(ethylsulfinyl)benzene-
Molecular Formula C₈H₉BrO₂S1-Bromo-4-(ethylsulfonyl)benzene[8]
Molecular Weight 249.13 g/mol 1-Bromo-4-(ethylsulfonyl)benzene[9]
Melting Point 54-55 °C1-Bromo-4-(ethylsulfonyl)benzene[8]
Boiling Point 357.8 °C at 760 mmHg1-Bromo-4-(ethylsulfonyl)benzene[8]
Molecular Formula C₇H₇BrOS1-Bromo-4-(methylsulfinyl)benzene
Molecular Weight 219.10 g/mol 1-Bromo-4-(methylsulfinyl)benzene
Safety and Handling

While specific MSDS for 1-bromo-4-(ethylsulfinyl)benzene is not widely available, data from analogous compounds such as 1-bromo-4-(ethylsulfonyl)benzene and other brominated aromatics indicate that appropriate precautions are necessary.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][10]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.[10]

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Synthesis of 1-Bromo-4-(ethylsulfinyl)benzene

A reliable and scalable synthesis of the title compound is crucial for its use as a reagent. A logical two-step approach involves the synthesis of the precursor sulfide followed by selective oxidation.

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Selective Oxidation A 1,4-Dibromobenzene + Ethanethiol B 1-Bromo-4-(ethylthio)benzene A->B  CuI, Base (Ullmann Condensation)   C 1-Bromo-4-(ethylthio)benzene D 1-Bromo-4-(ethylsulfinyl)benzene (Target Compound) C->D  Oxidant (e.g., H₂O₂) Solvent, Temp. Control  

Caption: Proposed two-step synthesis of the title compound.

Protocol 2.1: Synthesis of 1-Bromo-4-(ethylthio)benzene via Ullmann Condensation

This protocol adapts the principles of the copper-catalyzed Ullmann condensation for the formation of the C-S bond.[11] The reaction couples 1,4-dibromobenzene with ethanethiol.

Rationale: The Ullmann condensation is a robust method for forming aryl-heteroatom bonds. Copper(I) iodide is a common and effective catalyst. Using a base like sodium hydroxide deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for the reaction to proceed.[11] DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.

  • Reagents & Equipment:

    • 1,4-Dibromobenzene

    • Ethanethiol

    • Copper(I) iodide (CuI)

    • Sodium hydroxide (NaOH)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet.

  • Procedure:

    • Set up a flame-dried three-neck flask equipped with a reflux condenser and nitrogen inlet.

    • Charge the flask with DMF, 1,4-dibromobenzene (1.0 eq), and sodium hydroxide (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add ethanethiol (1.0 eq) dropwise. Stir at 0 °C for 30 minutes to pre-form the thiolate.

    • Add copper(I) iodide (0.1 eq) to the mixture.

    • Heat the reaction to 120 °C and maintain for 12-24 hours. Monitor progress by TLC.

    • Upon completion, cool to room temperature and quench by pouring into water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Selective Oxidation to 1-Bromo-4-(ethylsulfinyl)benzene

This protocol describes the selective oxidation of the sulfide to the sulfoxide. Over-oxidation to the sulfone is a potential side reaction and must be controlled.

Rationale: A variety of oxidants can be used, but hydrogen peroxide is an inexpensive and environmentally friendly choice.[12] The reaction temperature is the critical parameter for controlling selectivity; lower temperatures favor the formation of the sulfoxide over the sulfone.[13] Acetic acid is often used as a solvent and catalyst for this transformation.

  • Reagents & Equipment:

    • 1-Bromo-4-(ethylthio)benzene

    • Hydrogen peroxide (30% aq. solution)

    • Glacial acetic acid

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 1-bromo-4-(ethylthio)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath with stirring.

    • Add hydrogen peroxide (1.1 eq) dropwise, ensuring the internal temperature does not rise above 10 °C.

    • Stir the reaction at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, carefully pour the mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via recrystallization or column chromatography.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in 1-Bromo-4-(ethylsulfinyl)benzene is a prime site for constructing more complex molecules using palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a biaryl structure. It is one of the most widely used C-C bond-forming reactions due to its functional group tolerance and the stability of the boronic acid reagents.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex arbr Ar-Br (1-Bromo-4-(ethylsulfinyl)benzene) pd_trans [Ar-Pd(II)-R]L₂ pd_complex->pd_trans Transmetalation pd_complex->pd_trans pd_trans->pd0 product Ar-R (Coupled Product) pd_trans->product Reductive Elimination arbr->pd_complex Oxidative Addition rboronic R-B(OH)₂ (Boronic Acid) rboronic->pd_complex base Base (e.g., K₂CO₃) base->rboronic

Sources

Application

Application Note: Step-by-Step Oxidation of 1-bromo-4-(ethylthio)benzene to 1-bromo-4-(ethylsulfinyl)benzene

Abstract This application note provides a detailed, step-by-step protocol for the selective oxidation of 1-bromo-4-(ethylthio)benzene to its corresponding sulfoxide, 1-bromo-4-(ethylsulfinyl)benzene. Sulfoxides are a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step protocol for the selective oxidation of 1-bromo-4-(ethylthio)benzene to its corresponding sulfoxide, 1-bromo-4-(ethylsulfinyl)benzene. Sulfoxides are a critical class of organic compounds, frequently utilized as synthetic intermediates in the development of novel therapeutic agents due to their unique chemical properties.[1][2] This guide delves into the mechanistic principles of thioether oxidation, outlines a robust and reproducible experimental procedure, and offers insights into reaction monitoring and product purification. The presented protocol prioritizes selectivity and yield, addressing the common challenge of over-oxidation to the sulfone.

Introduction: The Significance of Sulfoxides in Medicinal Chemistry

The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis.[3] Sulfoxides are not merely intermediates; they are integral components of numerous biologically active molecules. Their stereogenic sulfur center and polar nature contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates. The oxidation of thioethers is a widely employed method for their synthesis; however, achieving high selectivity for the sulfoxide without concomitant formation of the sulfone byproduct can be challenging.[2]

This protocol focuses on the oxidation of 1-bromo-4-(ethylthio)benzene, a compound that incorporates a halogenated aryl ring and a thioether moiety. This structural combination is relevant to the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing bromine atom can influence the reactivity of the sulfur center, making a well-defined and controlled oxidation protocol essential.

Mechanistic Considerations: The Chemistry of Thioether Oxidation

The oxidation of a thioether to a sulfoxide involves the transfer of an oxygen atom to the sulfur atom. A common and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂).[2] The reaction is often catalyzed by an acid, such as acetic acid, which protonates the hydrogen peroxide, making it a more potent electrophile.[4]

The proposed mechanism involves the nucleophilic attack of the sulfur atom of the thioether on the electrophilic oxygen of the protonated hydrogen peroxide.[4] This is followed by a proton transfer, leading to the formation of the sulfoxide and water as the only byproduct. This "green" aspect of using hydrogen peroxide is a significant advantage over many other oxidizing agents.[2]

Controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant, is crucial to prevent the over-oxidation of the sulfoxide to the corresponding sulfone. In many cases, conducting the reaction at room temperature or below provides sufficient control to favor the formation of the sulfoxide.

Experimental Protocol: Synthesis of 1-bromo-4-(ethylsulfinyl)benzene

This section provides a detailed, step-by-step procedure for the oxidation of 1-bromo-4-(ethylthio)benzene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-bromo-4-(ethylthio)benzene≥97%Commercially AvailableStarting material.
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst and solvent.
Hydrogen Peroxide30% (w/w) in H₂OACS GradeOxidizing agent.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexaneACS GradeCommercially AvailableEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-(ethylthio)benzene (e.g., 5.0 g, 22.8 mmol).

  • Solvent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Oxidant: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 30% hydrogen peroxide (2.6 mL, 25.1 mmol, 1.1 equivalents) dropwise over a period of 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting material is less polar than the sulfoxide product.

  • Workup: Once the reaction is complete (typically within 2-4 hours), carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[5] The pure 1-bromo-4-(ethylsulfinyl)benzene is typically a white solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add 1-bromo-4-(ethylthio)benzene and acetic acid to flask add_h2o2 2. Cool to 0°C and add H₂O₂ dropwise start->add_h2o2 stir 3. Stir at room temperature add_h2o2->stir monitor 4. Monitor by TLC stir->monitor quench 5. Quench with water monitor->quench Reaction Complete neutralize 6. Neutralize with NaHCO₃ quench->neutralize extract 7. Extract with CH₂Cl₂ neutralize->extract dry 8. Dry and concentrate extract->dry purify 9. Purify by column chromatography dry->purify product Pure 1-bromo-4- (ethylsulfinyl)benzene purify->product

Caption: Experimental workflow for the synthesis of 1-bromo-4-(ethylsulfinyl)benzene.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the structure of the product. The protons adjacent to the sulfoxide group will show a characteristic downfield shift compared to the starting thioether.

  • ¹³C NMR: To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Key Considerations

  • Over-oxidation: The primary side reaction is the formation of the corresponding sulfone. This can be minimized by careful control of the reaction temperature and the stoichiometry of the hydrogen peroxide. Using a slight excess (1.1 equivalents) of H₂O₂ is generally sufficient.

  • Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be considered, but this should be done with caution to avoid over-oxidation.

  • Purification Challenges: The sulfoxide is significantly more polar than the starting sulfide. This difference in polarity allows for effective separation by silica gel chromatography.[5] If the sulfone is formed, it will be even more polar than the sulfoxide.

Conclusion

This application note presents a reliable and reproducible protocol for the selective oxidation of 1-bromo-4-(ethylthio)benzene to 1-bromo-4-(ethylsulfinyl)benzene using hydrogen peroxide in acetic acid. The method is straightforward, utilizes readily available and environmentally benign reagents, and provides the desired sulfoxide in good yield and high purity after chromatographic purification. This protocol is well-suited for researchers in both academic and industrial settings who require access to this important class of sulfoxide intermediates for their synthetic endeavors.

References

  • Bach, R. D., Su, M. D., & Schlegel, H. B. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 116(12), 5379-5391.
  • Bonesi, S. M., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 559-567. [Link]

  • Lo, H. Y., & Theopold, K. H. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14357-14366. [Link]

  • Moussa, Z. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC.
  • Poater, A., et al. (2004). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. Journal of the American Chemical Society, 126(3), 878-885. [Link]

  • Poater, A., et al. (2003). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

Sources

Method

Application of 1-Bromo-4-(ethylsulfinyl)benzene in active pharmaceutical ingredient (API) synthesis

Executive Summary 1-Bromo-4-(ethylsulfinyl)benzene (CAS: 30506-29-7)[1] is a highly versatile, bifunctional building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-4-(ethylsulfinyl)benzene (CAS: 30506-29-7)[1] is a highly versatile, bifunctional building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a reactive para-bromo substituent and a redox-active ethylsulfinyl moiety, this compound serves as a critical intermediate for constructing biaryl scaffolds and functionalized heterocycles. Its structural motif is particularly relevant in the development of AMPA receptor allosteric modulators targeting neurological disorders[2], as well as in the synthesis of novel pesticidally active heterocyclic therapeutics with advanced safety profiles[3].

This application note provides drug development professionals with validated, self-correcting protocols for integrating this molecule into synthetic pipelines, emphasizing mechanistic causality and in-process controls (IPC).

Mechanistic Insights & Strategic Utility

In API synthesis, the selection of an ethylsulfinyl group over a corresponding sulfide or sulfone is a deliberate strategic choice driven by specific chemical causality:

  • Electronic Tuning for Cross-Coupling : The sulfoxide group is moderately electron-withdrawing. Unlike strongly deactivating sulfones, the ethylsulfinyl moiety accelerates the oxidative addition of Pd(0) into the C–Br bond without rendering the resulting Pd(II) intermediate overly stable, thereby facilitating rapid reductive elimination.

  • Coordination Dynamics : The oxygen atom of the sulfoxide can act as a dative ligand to transition metals. While this enables directed C–H functionalization, it can also lead to catalyst poisoning during cross-coupling if improper ligands are used.

  • Chiral & Redox Flexibility : The sulfoxide is a prochiral center. Recent advances in pharmaceutical synthesis heavily rely on the enantioselective handling of sulfoxides to generate chiral APIs[4]. Furthermore, post-coupling, the ethylsulfinyl group can be cleanly oxidized to an ethylsulfonyl (sulfone) group[3] or reduced to a thioether, depending on the target pharmacophore.

G Core 1-Bromo-4-(ethylsulfinyl)benzene CAS: 30506-29-7 Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Aryl-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), Amine Base, Ligand Oxidation Oxidation to Sulfone Core->Oxidation mCPBA or H2O2 RT Biaryl Biaryl Sulfoxide API Intermediate Suzuki->Biaryl Aniline N-Aryl Sulfoxide Derivative Buchwald->Aniline Sulfone Aryl Ethyl Sulfone Building Block Oxidation->Sulfone

Synthetic divergence of 1-Bromo-4-(ethylsulfinyl)benzene in API intermediate generation.

Quantitative Data: Catalyst & Ligand Optimization

To overcome the inherent risk of catalyst sequestration by the sulfoxide moiety, rigorous ligand screening is required. The table below summarizes the optimization of a standard Suzuki-Miyaura coupling between 1-Bromo-4-(ethylsulfinyl)benzene and phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O8045%Sulfoxide coordination poisons the catalyst; incomplete conversion observed.
Pd(OAc)₂dppfK₃PO₄Dioxane/H₂O9062%Bidentate ligand reduces poisoning, but reductive elimination remains kinetically slow.
Pd(OAc)₂ XPhos K₃PO₄ Toluene/H₂O 80 94% Bulky, electron-rich biaryl phosphine prevents coordination and accelerates coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is engineered as a self-validating system . It includes mandatory In-Process Controls (IPC) to ensure trustworthiness and reproducibility at scale.

Workflow Step1 1. Reagent Prep (Degassing) Step2 2. Pd Activation (Ligand Exchange) Step1->Step2 Step3 3. Cross-Coupling (80°C, 12h) Step2->Step3 Step4 4. IPC Validation (LC-MS >98%) Step3->Step4 Step5 5. Purification (Crystallization) Step4->Step5

Standardized, self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action : Charge a Schlenk flask with 1-Bromo-4-(ethylsulfinyl)benzene (1.0 equiv, 10 mmol), the target arylboronic acid (1.2 equiv, 12 mmol), and K₃PO₄ (2.0 equiv, 20 mmol).

  • Causality : K₃PO₄ is selected over Na₂CO₃ because its higher solubility in the aqueous biphasic system promotes faster transmetalation.

  • Validation Checkpoint 1 : Perform 3 vacuum/argon backfill cycles. Failure Mode: If the solution turns black immediately upon catalyst addition in Step 2, oxygen ingress has prematurely oxidized the Pd(0) to inactive Pd(II) species.

Step 2: Catalytic Activation

  • Action : Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Inject degassed Toluene/H₂O (10:1 ratio, 0.2 M).

  • Causality : The 1:2 Pd-to-Ligand ratio ensures the complete formation of the highly active L₁Pd(0) monolithium species, while the steric bulk of XPhos prevents the ethylsulfinyl oxygen from entering the inner coordination sphere of the palladium.

  • Validation Checkpoint 2 : Upon heating to 80°C, the mixture must transition from a heterogeneous suspension to a homogeneous pale yellow/orange solution, confirming active catalyst generation.

Step 3: Reaction & In-Process Control (IPC)

  • Action : Stir vigorously at 80°C for 12 hours.

  • Validation Checkpoint 3 (IPC) : Sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: If starting material is < 2% and dehalogenation byproduct is < 5%, proceed to Step 4.

    • Corrective Action: If starting material > 5%, the catalyst has deactivated. Pre-mix an additional 1 mol% Pd(OAc)₂/XPhos in 0.5 mL degassed toluene, inject into the reaction, and stir for an additional 2 hours.

Step 4: Workup & Isolation

  • Action : Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaCl (brine). Extract the aqueous layer once more with EtOAc. Dry over Na₂SO₄ and concentrate.

  • Causality : The polar ethylsulfinyl group significantly increases the aqueous solubility of the product compared to standard biaryls. A highly concentrated brine wash is mandatory to salt-out the product and prevent yield loss in the aqueous phase.

Downstream API Integration

Once the biaryl core is established, the ethylsulfinyl group can be leveraged for further API derivatization. For instance, in the synthesis of sulfonamide-based AMPA receptor modulators[2], the sulfoxide is often oxidized to a sulfone. Alternatively, cutting-edge pharmaceutical methodologies utilize iron-catalyzed enantioenriched oxidations to establish fixed stereocenters at the sulfur atom, a critical parameter for the pharmacokinetic profiling of modern APIs[4].

References

  • [1] BLD Pharm. "30506-29-7 | 1-Bromo-4-(ethylsulfinyl)benzene". bldpharm.com. 1

  • [4] WIPO. "WO 2024/252006 A1". googleapis.com. 4

  • [2] Google Patents. "WO2012137982A2 - Sulfonamide derivative and use thereof". google.com. 2

  • [3] Google Patents. "WO2022017975A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents". google.com. 3

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Amination of 1-Bromo-4-(ethylsulfinyl)benzene

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 1-Bromo-4-(ethylsulfinyl)benzene, a key transformation for introducing nitrogen-containing m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 1-Bromo-4-(ethylsulfinyl)benzene, a key transformation for introducing nitrogen-containing moieties into sulfoxide-bearing aromatic scaffolds. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science research.[1] However, substrates containing sulfur functional groups, such as sulfoxides, present a significant challenge due to their potential to poison palladium catalysts.[2][3] This document outlines strategies to overcome this challenge through the careful selection of catalyst systems, bases, and reaction conditions. We present field-proven protocols leveraging modern, sterically hindered phosphine ligands and N-heterocyclic carbene (NHC) ligands that exhibit enhanced stability and activity, enabling efficient C-N bond formation in the presence of the sulfinyl group.

The Challenge: Sulfur as a Catalyst Poison

The primary obstacle in the palladium-catalyzed cross-coupling of sulfur-containing substrates is the deactivation of the catalyst.[3] Sulfur compounds are well-known poisons for many transition metals, including palladium.[2][4] The poisoning mechanism typically involves the strong coordination of the sulfur atom to the palladium center.[2][4] This interaction can manifest in several ways:

  • Strong Adsorption: Sulfur can irreversibly bind to the active sites of the palladium catalyst, blocking access for the reactants (aryl halide and amine).[2]

  • Electronic Modification: The coordination of sulfur can alter the electronic properties of the palladium center, rendering it less active for key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Surface Sulfidation: At higher temperatures or concentrations, sulfur compounds can react with the palladium surface to form inactive palladium sulfides.[4][5]

The ethylsulfinyl group in 1-Bromo-4-(ethylsulfinyl)benzene, with its lone pair of electrons on the sulfur atom, is a potential coordinating agent that can lead to catalyst inhibition. Therefore, successful amination requires a catalyst system robust enough to resist this poisoning effect and maintain high turnover rates.

Key Parameters for a Successful Transformation

Achieving high yields for the amination of 1-Bromo-4-(ethylsulfinyl)benzene hinges on the judicious selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent.

2.1. Palladium Precatalyst

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[6] While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is often more convenient and reproducible to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or [Pd(allyl)Cl]₂.[7][8] These are reduced in situ to the active Pd(0) catalyst. The development of pre-formed palladacycle precatalysts, which incorporate the phosphine ligand, offers excellent stability and rapid generation of the active catalytic species upon addition of a base.[9]

2.2. Ligand Selection: The Key to Sulfur Tolerance

The choice of ligand is the most critical factor for success. The ligand stabilizes the palladium center, facilitates the elementary steps of the catalytic cycle, and, most importantly, can provide steric and electronic protection against catalyst poisoning. For challenging substrates like those containing sulfur, two classes of ligands have proven superior:

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos , t-BuXPhos , and BrettPhos are exceptionally effective.[9][10][11] Their steric bulk promotes the crucial reductive elimination step to form the C-N bond and helps prevent the formation of inactive catalyst dimers.[1][9] The electron-rich nature of these phosphines enhances the rate of oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as SIPr , are strong σ-donors that form very stable bonds with palladium.[12][13][14] This strong Pd-NHC bond can make the catalyst more resistant to displacement or deactivation by the coordinating sulfoxide group. Palladium/NHC systems have been explicitly shown to be effective in the amination of aryl sulfoxides.[12][13][14]

2.3. Base Selection

The base plays a crucial role in deprotonating the amine nucleophile (or the N-H bond in the intermediate Pd-amido complex) to facilitate the catalytic cycle.[15]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for a wide range of substrates.[7][12] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) are also used.[16]

  • Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or more active catalyst systems.[8]

2.4. Solvent Selection

Anhydrous, aprotic solvents are required to prevent quenching of the strong bases and interference with the catalyst.

  • Toluene and Dioxane are the most commonly used solvents, offering good solubility for the reagents and compatibility with the typical reaction temperatures (80-110 °C).[7][17]

  • Tetrahydrofuran (THF) is another viable option, particularly for reactions run at lower temperatures.

Process Visualization
Catalytic Cycle Workflow

Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Pd(II) Amine Complex OxAdd->AmineComplex R₂NH - X⁻ AmidoComplex Pd(II) Amido Complex AmineComplex->AmidoComplex Base - [Base-H]⁺ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product HX_Base [Base-H]⁺X⁻ AmidoComplex->HX_Base ArX Ar-X Amine R₂NH Base Base

Caption: The catalytic cycle involves oxidative addition of the aryl bromide, amine coordination, deprotonation, and reductive elimination.

Experimental Workflow

Figure 2: Experimental Setup Workflow start Start: Oven-Dried Schlenk Flask add_solids Add Solids: Aryl Bromide, Base, Pd Precatalyst, Ligand start->add_solids inert Evacuate & Backfill with Inert Gas (3x) (e.g., Argon) add_solids->inert add_liquids Add Anhydrous Solvent & Liquid Amine via Syringe inert->add_liquids react Heat with Stirring (e.g., 100 °C Oil Bath) add_liquids->react monitor Monitor Reaction (TLC / GC-MS) react->monitor workup Cool, Quench, & Aqueous Workup monitor->workup Upon Completion purify Purification (Flash Chromatography) workup->purify end Final Product: Characterization purify->end

Caption: A standard workflow for setting up the palladium-catalyzed amination reaction under an inert atmosphere.

Detailed Experimental Protocols

Safety Precaution: These reactions must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques. Solvents must be anhydrous. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol utilizes a robust Buchwald ligand system suitable for coupling with a common secondary amine.

  • Materials:

    • 1-Bromo-4-(ethylsulfinyl)benzene (1.0 mmol, 247.1 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

    • Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

    • XPhos (0.04 mmol, 19.1 mg, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Anhydrous Toluene (5 mL)

    • Oven-dried Schlenk tube with a magnetic stir bar

  • Procedure:

    • To the oven-dried Schlenk tube, add 1-Bromo-4-(ethylsulfinyl)benzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[16]

    • Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

    • Place the sealed Schlenk tube into a preheated oil bath at 100 °C.[7]

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

    • Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding 5 mL of water.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((4-(ethylsulfinyl)phenyl)morpholine.[16]

Protocol 4.2: Amination with a Primary Alkylamine (e.g., Octylamine)

This protocol uses an NHC-based catalyst system, which has shown excellent reactivity for challenging aminations.[12][14]

  • Materials:

    • 1-Bromo-4-(ethylsulfinyl)benzene (1.0 mmol, 247.1 mg)

    • Octylamine (1.5 mmol, 193.9 mg, 248 µL)

    • [Pd(allyl)Cl]₂ (0.015 mmol, 5.5 mg, 1.5 mol%)

    • SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.03 mmol, 12.8 mg, 3 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.6 mL, 1.6 mmol)

    • Anhydrous 1,4-Dioxane (5 mL)

    • Oven-dried Schlenk tube with a magnetic stir bar

  • Procedure:

    • To the oven-dried Schlenk tube, add 1-Bromo-4-(ethylsulfinyl)benzene, [Pd(allyl)Cl]₂, and SIPr·HCl.

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add anhydrous 1,4-dioxane (5 mL) and octylamine (1.5 mmol) via syringe.

    • Add the LHMDS solution (1.6 mL) dropwise via syringe.

    • Place the sealed tube in a preheated oil bath at 80 °C.

    • Stir the mixture for 8-16 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool to room temperature and quench by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude material by flash column chromatography to afford the desired N-(4-(ethylsulfinyl)phenyl)octan-1-amine.

Summary of Reaction Parameters

The following table provides a general guide for adapting the protocols to different amine classes. Optimization may be required for specific substrates.

Amine ClassTypical LigandTypical BaseTemp (°C)Catalyst Loading (mol%)Notes
Primary Alkylamines BrettPhos, RuPhos[10]NaOtBu, LHMDS80-1001-2Can be very reactive; monitor for potential bis-arylation if amine is in excess.
Secondary Cyclic Amines XPhos, t-BuXPhos[11]NaOtBu100-1101-3Generally high-yielding and robust reactions.
Secondary Acyclic Amines JohnPhos, DavePhos[9]LHMDS, NaOtBu100-1102-4Steric hindrance can slow the reaction; may require longer times or higher catalyst loading.
Anilines (Aryl Amines) XPhos, RuPhosK₃PO₄, Cs₂CO₃100-1102-4Weaker nucleophiles; often require slightly more forcing conditions.
Amides / Carbamates BrettPhos[9]K₂CO₃, K₃PO₄100-1102-4Requires highly active catalyst systems.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Catalyst poisoning by sulfoxide.4. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase catalyst/ligand loading; switch to a more robust ligand (e.g., an NHC or a bulkier Buchwald ligand).4. Increase temperature by 10-20 °C.
Formation of Side Products 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Bis-arylation of primary amine.1. This can occur if the amine concentration is too low or reductive elimination is slow. Use a more electron-rich, bulky ligand. 2. Use a smaller excess of the primary amine (e.g., 1.1-1.2 equivalents).[16]
Inconsistent Results 1. Impure reagents or solvents.2. Inconsistent quality/activity of base (e.g., NaOtBu degrades on storage).1. Purify reagents if necessary; use freshly opened or distilled anhydrous solvents.2. Use a fresh bottle of base or titrate to determine its activity.
References
  • Yoshida, Y., Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). Palladium-Catalyzed Amination of Aryl Sulfoxides. Organic Letters, 20(4), 1134–1137. [Link]

  • Gabitto, J., & Tsouris, C. (2011). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV. [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]

  • MDPI. (2019). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. [Link]

  • Jia, T., Bellomo, A., El Baina, K., Dreher, S. D., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740–3743. [Link]

  • Yoshida, Y., Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). Palladium-Catalyzed Amination of Aryl Sulfoxides. Organic Letters. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Kyoto University. (2018). Palladium-Catalyzed Amination of Aryl Sulfoxides. [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

  • ResearchGate. (n.d.). Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • Yang, Y., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Organic Letters. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Royal Society of Chemistry. (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1-Bromo-4-(ethylsulfinyl)benzene synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of 1-Bromo-4-(ethylsulfinyl)benzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields of 1-Bromo-4-(ethylsulfinyl)benzene .

The synthesis of this molecule relies on the chemoselective oxidation of its thioether precursor, 1-bromo-4-(ethylthio)benzene. The core challenge you are facing is rooted in thermodynamics: the desired sulfoxide is an intermediate state. If the reaction conditions are not strictly controlled, the system will naturally drive toward the more stable thermodynamic sink—the sulfone (1-bromo-4-(ethylsulfonyl)benzene). Furthermore, the physical properties of the sulfoxide often lead to hidden mass losses during routine workups.

Below is a comprehensive, self-validating troubleshooting guide designed to help you diagnose your yield drop, understand the mechanistic causality behind it, and implement field-proven protocols to correct it.

Part 1: Diagnostic Logic & Workflow

Before altering your chemistry, you must identify where the mass is being lost. The troubleshooting workflow below outlines the logical decision tree you should follow after analyzing your crude reaction mixture via HPLC or TLC.

Troubleshooting N1 Issue: Low Yield of 1-Bromo-4-(ethylsulfinyl)benzene N2 HPLC/TLC Check: Is Sulfide Consumed? N1->N2 N3 Under-Oxidation Action: Increase equivalents. N2->N3 No (SM Remains) N4 Check for Sulfone: Is Over-Oxidation Present? N2->N4 Yes (SM Consumed) N5 Over-Oxidation Action: Lower temp, reduce oxidant. N4->N5 Yes (Sulfone Found) N6 Workup Loss Action: Salt aqueous phase, extract. N4->N6 No (Missing Mass)

Troubleshooting logic for low yields in thioether to sulfoxide oxidation.

Part 2: Mechanistic Causality & Reagent Selection

To maximize reaction efficiency when sulfoxides are the desired product, you must suppress the secondary oxidation rate (sulfoxide to sulfone). As outlined by the 1[1], this requires careful control of reaction stoichiometry and the mode of oxidant addition.

Adding the oxidant rapidly creates localized zones of high concentration, forcing the already-formed sulfoxide to react further. Conversely, using kinetically slower oxidants or controlling the temperature limits the activation energy available for the secondary oxidation step.

Quantitative Comparison of Oxidation Systems
Oxidant SystemTypical EquivalentsOperating TempSelectivity (Sulfoxide vs. Sulfone)Mechanistic & Practical Notes
30% H₂O₂ / AcOH 1.1 - 1.20 °C to RTHighElectrophilic attack of peroxide oxygen on sulfur. Highly selective and transition-metal-free[2].
m-CPBA 1.0 - 1.05-78 °C to 0 °CModerateHighly reactive; prone to localized over-oxidation. Byproduct removal can cause yield loss.
NaIO₄ 1.050 °CHighMild and reliable, but generates heavy iodine waste.
Electrochemical (H₂O) N/ARTVery HighWater acts as the O-atom source. Avoids high-energy oxidants entirely, preventing sulfone formation[3].

Part 3: Self-Validating Experimental Protocol

If you are experiencing over-oxidation with m-CPBA, I strongly recommend switching to the Hydrogen Peroxide / Glacial Acetic Acid system. It is operationally simple, environmentally benign, and highly selective[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-bromo-4-(ethylthio)benzene (1.0 equiv) in glacial acetic acid (to achieve a 0.5 M concentration).

    • Causality: Acetic acid acts as both the solvent and a mild proton source, activating the H₂O₂ without the harshness of strong mineral acids that might trigger side reactions.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy suppresses the secondary oxidation rate (sulfoxide to sulfone) significantly more than the primary oxidation rate.

  • Controlled Addition: Slowly add 30% aqueous H₂O₂ (1.1 equiv) dropwise over 15–30 minutes.

    • Self-Validating Step: The slow addition ensures the local concentration of the oxidant remains low, preventing runaway over-oxidation[1]. Never add the sulfide to the oxidant.

  • Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir. Monitor the reaction via TLC or HPLC every 30 minutes.

  • Quenching: Once the starting material is consumed, immediately quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: This safely destroys unreacted peroxides, freezing the reaction profile and preventing further oxidation during workup.

  • Optimized Workup: Neutralize the acetic acid carefully with aqueous NaOH. Crucial Step: Saturate the aqueous layer with solid NaCl, then extract three times with Dichloromethane (DCM).

    • Causality: The ethylsulfinyl group is highly polar. Salting out decreases its solubility in the aqueous phase, forcing it into the organic layer and preventing hidden mass losses.

Part 4: Frequently Asked Questions (FAQs)

Q: My starting material is completely consumed, and HPLC shows no sulfone, but my isolated yield is still only 40%. Where is my product? A: Your product is likely sitting in your aqueous waste carboy. Sulfoxides possess a highly polarized S=O bond, making them significantly more water-soluble and prone to hydrogen bonding than their sulfide precursors. If you are using a standard water/ethyl acetate extraction, a large portion of 1-bromo-4-(ethylsulfinyl)benzene will remain in the aqueous phase. You must saturate the aqueous layer with NaCl (salting out) and extract with a denser, polar aprotic solvent like DCM.

Q: Why am I seeing 1-bromo-4-(ethylsulfonyl)benzene (the sulfone) even when I strictly use 1.0 equivalent of oxidant? A: This is a classic symptom of poor mixing or incorrect addition order. If you add the oxidant too quickly, or if your stirring is inadequate, you create localized "hotspots" where the oxidant is in massive excess relative to the thioether. The already-formed sulfoxide in that micro-environment is rapidly oxidized to the sulfone before the oxidant can disperse. Always add the oxidant dropwise to a vigorously stirred thioether solution[1].

Q: Are there advanced methods to completely eliminate the risk of sulfone formation? A: Yes. Recent advancements in synthetic electrochemistry have demonstrated that manganese-mediated anodic oxidation can selectively convert thioethers to sulfoxides using water as the oxygen-atom source. Because this method operates at lower redox potentials relative to chemical oxidants, it effectively halts the reaction at the sulfoxide stage, yielding near-quantitative results without over-oxidation[3].

References

  • 3 - Journal of the American Chemical Society[3] 2.2 - PMC / National Institutes of Health[2] 3.4 - Taylor & Francis[4] 4.1 - ACS Green Chemistry Institute[1]

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for 1-Bromo-4-(ethylsulfinyl)benzene Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Bromo-4-(ethylsulfinyl)benzene. This guide is designed for researchers, chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Bromo-4-(ethylsulfinyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this substrate. Our focus is on providing practical, evidence-based solutions in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Catalyst Loading Fundamentals & FAQs

This section addresses foundational questions regarding catalyst selection and loading, with a special focus on the unique chemical properties of 1-Bromo-4-(ethylsulfinyl)benzene.

Q1: What is a typical starting catalyst loading for coupling reactions with an aryl bromide like 1-Bromo-4-(ethylsulfinyl)benzene?

For common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, a typical starting point for a standard aryl bromide is between 0.5 and 2 mol% of the palladium source.[1][2] However, for 1-Bromo-4-(ethylsulfinyl)benzene, we recommend a more conservative starting point at the higher end of this range, around 2 mol% .

The rationale for this higher initial loading is the presence of the ethylsulfinyl group. Sulfur-containing functional groups are known to be potential catalyst poisons for palladium, as the sulfur atom can coordinate strongly to the metal center and inhibit catalytic activity.[3][4] Starting with a slightly higher catalyst concentration provides a buffer against potential partial deactivation.

Q2: Why is it critical to optimize catalyst loading? What are the consequences of using too much or too little?

Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and product purity. The consequences of non-optimized loading are significant:

  • Too Little Catalyst: This is the most straightforward issue, often resulting in slow or incomplete reactions, leading to low product yield.[5] For challenging substrates, an insufficient catalyst concentration may not be able to overcome the activation energy barrier of the rate-limiting step (e.g., oxidative addition).

  • Too Much Catalyst: While it may seem like a simple solution to drive a reaction to completion, excessive catalyst loading introduces several problems:

    • Increased Cost: Palladium catalysts and their associated ligands are often expensive, making high loadings economically unviable, especially at scale.

    • Side Reactions: Higher concentrations of the active catalyst can sometimes promote unwanted side reactions, such as hydrodehalogenation or product decomposition, thereby lowering the overall yield and purity.[6]

    • Product Contamination: For pharmaceutical applications, removing residual palladium from the final active pharmaceutical ingredient (API) is a critical and often challenging regulatory requirement.[7] Starting with a higher initial amount of palladium complicates this purification process.

Q3: How does the ethylsulfinyl group on my substrate specifically affect the catalyst and my choice of loading?

The ethylsulfinyl moiety (-SOCH₂CH₃) is the most critical feature of your substrate to consider during optimization. Sulfur, in its various oxidation states, can act as a Lewis base and coordinate to the palladium center. This coordination can be a "poisoning" event, where the substrate itself deactivates the catalyst by occupying coordination sites needed for the catalytic cycle.[3][8]

This has two primary implications for your strategy:

  • Potential for Higher Loading: You may find that this substrate requires a higher catalyst loading than a simple aryl bromide to achieve the same reaction rate and conversion, as a portion of the catalyst may be rendered inactive by sulfur coordination.

  • Importance of Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) is highly recommended.[1][9] These ligands form stable, active complexes with palladium that can accelerate the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination). A rapid turnover can outcompete the rate of catalyst poisoning, allowing for efficient coupling even in the presence of the sulfinyl group.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during these coupling reactions.

Scenario 1: Low or No Conversion
Q4: My reaction has stalled or shows very low conversion. What should I check first regarding my catalyst system?

When facing low or no product yield, a systematic check of the catalyst and reaction environment is the first step.[5]

  • Confirm an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, rendering them inactive.

  • Verify Reagent Purity and Integrity: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[1][10] Ensure your 1-Bromo-4-(ethylsulfinyl)benzene is pure and that your coupling partner (e.g., boronic acid) has not degraded. Phosphine ligands are susceptible to oxidation and should be stored and handled under an inert atmosphere.[5]

  • Ensure Pre-catalyst Activation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[5][11] If this reduction is inefficient, the concentration of the active catalyst will be low. Consider using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern, easily activated Pd(II) pre-catalyst (e.g., Buchwald G3/G4 Palladacycles) to ensure reliable generation of the active species.[10]

  • Systematically Increase Catalyst Loading: If the above factors are controlled, consider running a small-scale experiment with an increased catalyst loading (e.g., doubling from 2 mol% to 4 mol%). If this improves the yield, it suggests that catalyst activity or concentration was the limiting factor.[1]

Q5: I observe a black precipitate in my reaction mixture, and the reaction has stalled. What does this mean and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[5] This occurs when the active, soluble Pd(0) species falls out of the catalytic cycle and aggregates.[12]

Causality & Prevention:

  • Cause: This is often due to the dissociation of the supporting ligand from the palladium center. The resulting "naked" Pd(0) is highly unstable and prone to aggregation.[12]

  • Prevention Strategy 1 (Ligand Ratio): Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is common to ensure the palladium center remains coordinated and soluble.[1]

  • Prevention Strategy 2 (Ligand Choice): Use strongly coordinating, bulky ligands that are less prone to dissociation. Chelating bidentate ligands (e.g., BINAP, Xantphos) can also improve catalyst stability.[13][14]

  • Prevention Strategy 3 (Concentration): Paradoxically, running the reaction at a lower concentration (i.e., with more solvent) can sometimes prevent precipitation by keeping the catalyst species soluble. However, this may also slow down the reaction rate.

Scenario 2: High Catalyst Loading Required
Q6: I can only achieve good conversion with high catalyst loading (>5 mol%). How can I make this reaction more efficient?

If your reaction requires high catalyst loading, it indicates that your current catalytic system is not active enough to overcome the challenges posed by the substrate. The goal is to increase the catalyst's turnover number (TON) and turnover frequency (TOF).

  • Screen Different Ligands: This is the most impactful variable. The electronic and steric properties of the ligand directly influence the rates of the elementary steps in the catalytic cycle. For your substrate, move towards more electron-rich and sterically hindered ligands like XPhos, SPhos, or RuPhos , which are known to promote challenging couplings.[1][9]

  • Screen Solvents and Bases: The choice of solvent affects solubility and catalyst stability, while the base is critical for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig).[1][7] A screen of common solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) can reveal a more optimal combination.[9][15]

  • Increase Temperature: If your substrates and product are thermally stable, increasing the reaction temperature can significantly increase the reaction rate, potentially allowing for a lower catalyst loading.

Troubleshooting Decision Tree

G start Low or Stalled Conversion check_precipitate Observe Black Precipitate? start->check_precipitate precipitate_yes Catalyst Decomposition (Palladium Black) check_precipitate->precipitate_yes Yes precipitate_no Proceed to Next Check check_precipitate->precipitate_no No check_atmosphere Verify Inert Atmosphere check_reagents Check Reagent Purity check_atmosphere->check_reagents OK solution_atmosphere Degas Solvents Purge with Ar/N2 check_atmosphere->solution_atmosphere Issue Found solution_reagents Purify Starting Materials Use Fresh Ligand check_reagents->solution_reagents Issue Found increase_loading Systematically Increase Catalyst Loading check_reagents->increase_loading OK solution_precipitate Increase Ligand:Pd Ratio Use Bulky/Chelating Ligand precipitate_yes->solution_precipitate precipitate_no->check_atmosphere

Caption: Troubleshooting workflow for low reaction conversion.

Section 3: Experimental Protocols & Workflows

Protocol 1: Catalyst Loading Optimization Screening

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading.

Objective: To find the minimum catalyst loading that provides >95% conversion within a reasonable timeframe (e.g., 4 hours).

Materials:

  • 1-Bromo-4-(ethylsulfinyl)benzene

  • Coupling partner (e.g., Phenylboronic acid for Suzuki)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: To minimize weighing errors, prepare stock solutions of the palladium pre-catalyst and ligand in the reaction solvent.

  • Reaction Setup (in an inert atmosphere):

    • To each of five labeled reaction vials, add 1-Bromo-4-(ethylsulfinyl)benzene (e.g., 0.1 mmol, 1.0 equiv).

    • Add the coupling partner (e.g., 0.15 mmol, 1.5 equiv) and the base (e.g., 0.3 mmol, 3.0 equiv).

  • Catalyst Addition:

    • Using the stock solutions, add the pre-catalyst and ligand to each vial to achieve the target mol% loadings:

      • Vial 1: 5.0 mol%

      • Vial 2: 2.0 mol%

      • Vial 3: 1.0 mol%

      • Vial 4: 0.5 mol%

      • Vial 5: 0.1 mol% (if using a highly active system)

    • Note: Maintain a constant Ligand:Pd ratio (e.g., 2:1) across all vials.

  • Reaction Execution:

    • Add the final volume of solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 1, 2, and 4 hours), take a small aliquot from each reaction.

    • Quench the aliquot and analyze by LC-MS or GC-MS to determine the percent conversion of the starting material.

Catalyst Screening Workflow Diagram

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Define Substrates, Base, Solvent B Select Pre-catalyst & Ligand Panel A->B C Setup Parallel Vials (Varying Catalyst Loading) B->C D Run Reactions (Constant Temp & Time) C->D E Analyze Conversion (LC-MS / GC-MS) D->E F Identify Optimal Loading (Cost vs. Yield) E->F G Proceed with Optimized Conditions F->G

Caption: Workflow for a catalyst loading optimization experiment.

Section 4: Reference Data

Table 1: Recommended Starting Catalyst Loadings & Conditions
Reaction TypePalladium SourceLigand (L:Pd Ratio)BaseTypical Loading (mol %)Reference(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos (2:1)K₃PO₄, K₂CO₃0.5 - 2.0%[1][9]
Buchwald-Hartwig Pd₂(dba)₃, G3/G4 Pre-catalystsXPhos, RuPhos (2:1)NaOtBu, LHMDS1.0 - 3.0%[15][16]
Heck Pd(OAc)₂P(o-tol)₃ (4:1)Et₃N, Piperidine1.0 - 5.0%[1]
Sonogashira PdCl₂(PPh₃)₂ / CuI(None additional)Et₃N0.5 - 5.0%[1]

Note: These are general starting points. The presence of the ethylsulfinyl group may require optimization towards the higher end of these ranges.

Table 2: Common Palladium Pre-catalysts and Ligands
CategoryNameStructure / TypeKey Feature
Pd(II) Sources Palladium(II) AcetatePd(OAc)₂Common, inexpensive, requires in situ reduction.[1]
Pd(0) Sources Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Air-stable Pd(0) source, widely used.[17]
Pre-catalysts Buchwald G3/G4 PalladacyclesPalladacycleHighly active, promotes rapid Pd(0) generation.[10]
Ligands SPhos, XPhos, RuPhosBulky BiarylphosphinesHighly active for challenging couplings of aryl bromides/chlorides.[1][9]
Ligands BINAP, XantphosBidentate PhosphinesOffer increased catalyst stability, can prevent Pd black formation.[13][14]

References

  • Kuznetsov, M. L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • van der Heijden, H. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. Retrieved from [Link]

  • Geoli, K. A., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Hu, J., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Shields, J. D., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Retrieved from [Link]

  • Colacot, T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Muzammil, N. N., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia. Retrieved from [Link]

  • Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • ChemEurope. (n.d.). Catalyst poisoning. ChemEurope.com. Retrieved from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 1-Bromo-4-(ethylsulfinyl)benzene Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, synthetic chemists, and drug development professionals in isolating 1-Bromo-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, synthetic chemists, and drug development professionals in isolating 1-Bromo-4-(ethylsulfinyl)benzene .

Purifying aryl sulfoxides presents unique physicochemical challenges. During synthesis (typically via the oxidation of a sulfide), the reaction often yields a complex mixture containing the unreacted sulfide, the target sulfoxide, and an over-oxidized sulfone. Furthermore, the sulfoxide group is chiral, meaning the final product is a racemate that may require enantiomeric resolution. This guide provides field-proven methodologies, theoretical grounding, and step-by-step protocols to navigate these challenges.

Section 1: Workflow & Method Selection

Selecting the correct chromatographic technique depends entirely on the nature of the impurities and the final purity requirements of your drug development pipeline.

Workflow Start Crude Mixture 1-Bromo-4-(ethylsulfinyl)benzene Decision Purification Objective? Start->Decision NP Normal Phase (Silica) Target: Sulfide/Sulfone Removal Decision->NP Bulk Isolation RP Reverse Phase (C18) Target: Polar Impurity Polishing Decision->RP Fine Polishing Chiral Chiral HPLC (AD-H) Target: (R)/(S) Resolution Decision->Chiral Enantiomer Separation NP->Chiral Sequential Workflow

Fig 1. Workflow decision tree for purifying 1-Bromo-4-(ethylsulfinyl)benzene mixtures.

Section 2: Step-by-Step Methodologies

Protocol A: Normal Phase Flash Chromatography (Bulk Isolation)

This protocol is designed to separate the target sulfoxide from its sulfide precursor and sulfone byproduct using bare silica gel.

  • Sample Preparation : Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). If the mixture is highly viscous or prone to crashing out, dry-load the sample onto Celite to prevent band broadening at the column head.

  • Column Equilibration : Equilibrate the silica gel column with a low-polarity solvent system, strictly using 90:10 Hexanes:Ethyl Acetate (EtOAc).

  • Gradient Elution :

    • Step 1 (Sulfide Elution) : Begin elution with 90:10 Hexanes:EtOAc. The non-polar 1-Bromo-4-(ethylthio)benzene (sulfide) lacks hydrogen-bonding capabilities and will elute near the solvent front.

    • Step 2 (Sulfone Elution) : Increase the gradient to 70:30 Hexanes:EtOAc. The 1-Bromo-4-(ethylsulfonyl)benzene (sulfone) will elute next.

    • Step 3 (Sulfoxide Elution) : Increase the gradient to 50:50 Hexanes:EtOAc. The target 1-Bromo-4-(ethylsulfinyl)benzene will elute last due to its strong hydrogen-bonding affinity[1].

  • Fraction Analysis : Monitor the eluent using Thin-Layer Chromatography (TLC) under UV light (254 nm). Pool the pure sulfoxide fractions and concentrate under reduced pressure.

Protocol B: Chiral HPLC for Enantiomeric Resolution

Aryl sulfoxides are chiral at the sulfur atom. To separate the (R) and (S) enantiomers of 1-Bromo-4-(ethylsulfinyl)benzene, use a polysaccharide-based chiral stationary phase.

  • Column Selection : Install a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation : Prepare an isocratic mixture of Hexane and Ethanol (80:20 v/v). Degas the solvent thoroughly.

  • System Equilibration : Flow the mobile phase at 1.0 mL/min until the baseline stabilizes. Maintain the column compartment at a strict 25 °C to ensure reproducible thermodynamics.

  • Injection & Resolution : Inject the racemic mixture. The enantiomers will resolve into two distinct peaks within 15–20 minutes, driven by differential hydrogen bonding and π−π stacking interactions with the chiral selector[2],[3].

Section 3: Troubleshooting & FAQs

Q1: Why does my target sulfoxide elute after the sulfone on bare silica gel, even though the sulfone has more oxygen atoms? A: This is a common, counter-intuitive observation in sulfur chromatography. The causality lies in the molecular geometry and dipole localization. The sulfoxide group (-S=O) has a pyramidal geometry with a highly localized dipole and a stereochemically active lone pair on the sulfur atom. This makes its single oxygen atom a highly potent hydrogen-bond acceptor, which binds tightly to the acidic silanol (-SiOH) groups on the silica gel. In contrast, the sulfone (-SO 2​ ) has a tetrahedral geometry where electron density is distributed across two oxygen atoms. This delocalization reduces the basicity of each individual oxygen, resulting in weaker silanol interactions and faster elution[1].

Elution Silica Silica Gel (-SiOH) Strong H-Bond Donor Sulfide Sulfide (No H-Bonding) Rf ~ 0.90 Silica->Sulfide Fast Elution Sulfone Sulfone (Weak H-Bonding) Rf ~ 0.67 Silica->Sulfone Medium Elution Sulfoxide Sulfoxide (Strong H-Bonding) Rf ~ 0.29 Silica->Sulfoxide Slow Elution

Fig 2. Differential retention mechanisms of sulfide, sulfone, and sulfoxide on silica gel.

Q2: I am observing severe peak tailing and degradation of my sulfoxide on the silica column. How can I resolve this? A: Sulfoxides can be highly sensitive to the acidic sites on standard silica gel, which can catalyze degradation or cause irreversible binding (tailing). Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase to cap the highly acidic silanols. Alternatively, switch to Reverse Phase (C18) chromatography, where the separation mechanism relies on hydrophobic interactions rather than hydrogen bonding.

Q3: Why is Ethanol recommended over Isopropanol (IPA) for the Chiral HPLC mobile phase? A: While both are standard modifiers, Ethanol often provides superior resolution for aryl sulfoxides on amylose-based columns. The steric bulk of IPA can hinder the optimal approach angle required for the sulfoxide's oxygen to form a tight hydrogen bond with the carbamate N-H groups on the stationary phase. Ethanol allows for tighter, more stereoselective transient binding[2].

Section 4: Quantitative Data

Table 1: Chromatographic Properties on Normal Phase Silica (Hexane/EtOAc 50:50)

CompoundOxidation StateRelative PolarityTypical Rf ValueElution Order
1-Bromo-4-(ethylthio)benzeneSulfideLow~0.901st (Fastest)
1-Bromo-4-(ethylsulfonyl)benzeneSulfoneModerate~0.672nd
1-Bromo-4-(ethylsulfinyl)benzene Sulfoxide High ~0.29 3rd (Slowest)

Table 2: Recommended Chiral HPLC Parameters for Aryl Sulfoxides

ParameterRecommendationRationale
Column Chiralpak AD-HHigh chiral recognition via H-bonding and π−π interactions.
Mobile Phase Hexane / Ethanol (80:20)EtOH provides superior resolution compared to bulkier alcohols.
Flow Rate 1.0 mL/minBalances peak resolution and analytical run time.
Detection UV at 254 nmThe bromobenzene ring provides strong chromophore absorption.
Temperature 25 °CStandardized thermodynamics for H-bond driven enantioseparation.

References

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs Source: MDPI (Molecules) URL:[Link]

  • Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of 1-Bromo-4-(ethylsulfinyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who require high-fidelity preservation of 1-Bromo-4-(ethylsulfinyl)benzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who require high-fidelity preservation of 1-Bromo-4-(ethylsulfinyl)benzene . Because this molecule contains both a redox-sensitive sulfoxide group and a photo-sensitive aryl bromide moiety, improper storage rapidly leads to assay-ruining degradation.

Below, we detail the mechanistic causality behind its degradation, optimal storage parameters, and a self-validating protocol for laboratory handling.

Chemical Stability & Degradation Pathways

Q: What are the primary degradation pathways for 1-Bromo-4-(ethylsulfinyl)benzene, and why do they occur?

A: The instability of this compound stems from two highly reactive functional sites. Degradation primarily occurs through three distinct mechanisms:

  • Autoxidation to Sulfone: The sulfoxide group (-S(=O)-) exists in an intermediate oxidation state. In the presence of atmospheric oxygen and trace moisture, it undergoes autoxidation via a hydroperoxy intermediate to form the over-oxidized 1-bromo-4-(ethylsulfonyl)benzene 1.

  • Photolytic C-Br Cleavage: Aryl bromides are susceptible to homolytic cleavage when exposed to UV or visible light. This generates highly reactive aryl radicals that can abstract hydrogen from surrounding solvents or undergo dimerization 2.

  • Thermal Elimination: At elevated temperatures, sulfoxides containing a β-hydrogen (such as the ethyl group) can undergo a thermal Ei​ (intramolecular elimination) mechanism, yielding vinyl alkenes and sulfenic acids [[1]]().

G A 1-Bromo-4-(ethylsulfinyl)benzene B Over-oxidation (Sulfone Formation) A->B O2 / Moisture (Autoxidation) C Photolytic Cleavage (Debromination) A->C UV / Visible Light (Homolytic Cleavage) D Thermal Ei Elimination (Sulfenic Acid + Alkene) A->D Heat (>40°C)

Fig 1. Primary degradation pathways of 1-Bromo-4-(ethylsulfinyl)benzene.

Optimal Storage Conditions & Causality

Q: How should I store this compound to ensure maximum shelf life, and what is the causality behind these conditions?

A: To arrest the degradation pathways described above, a multi-barrier storage approach is mandatory.

  • Temperature (-20°C): Low temperatures reduce the kinetic energy available, effectively halting thermal Ei​ elimination and failing to meet the activation energy required for autoxidation 1.

  • Inert Atmosphere (Argon): Displacing oxygen prevents the hydroperoxy intermediate formation necessary for sulfone conversion. Argon is specifically recommended over Nitrogen because it is heavier than air, providing a superior protective blanket at the bottom of the vial.

  • Amber Vials (Actinic Protection): Amber borosilicate glass blocks photons in the UV and low-visible spectrum. This prevents the photo-excitation of the C-Br bond 2 and mitigates the photo-oxidation of the sulfoxide group 3.

Quantitative Impact of Storage Conditions on Degradation (Simulated 12-Month Data)

Storage ConditionTemperatureAtmosphereLight ExposureEst. Purity LossPrimary Degradant
Optimal -20°CArgonDark (Amber)< 0.5%None
Standard 2–8°CNitrogenDark (Amber)1.0 - 2.5%Sulfone
Suboptimal 25°C (RT)AirDark (Amber)5.0 - 8.0%Sulfone
Poor 25°C (RT)AirAmbient Light> 15.0%Sulfone + Aryl Radicals

Self-Validating Handling & Aliquoting Protocol

Q: What is the recommended workflow for aliquoting bulk reagent to prevent moisture and oxygen ingress?

A: Repeatedly opening a master vial introduces atmospheric moisture and oxygen, cumulatively degrading the batch. We recommend a strict, self-validating aliquoting workflow to ensure absolute integrity.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed bulk container to reach room temperature (RT) inside a desiccator before opening. Causality: This prevents atmospheric moisture from condensing on the cold chemical surface.

  • Inert Transfer: Move the container into a glovebox purged with Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Aliquoting: Dispense single-use quantities (e.g., 100 mg) into pre-dried, amber borosilicate glass vials.

  • Sealing: Cap the vials with PTFE-lined silicone septa. Causality: PTFE provides a chemically inert barrier against the compound, while the silicone backing ensures a self-sealing puncture site if syringe extraction is later required.

  • Self-Validation (The Sentinel System): Place the sealed aliquots into a vacuum-sealed Mylar bag. Include a "Sentinel Vial" containing anhydrous Cobalt(II) chloride ( CoCl2​ ) inside the bag.

    • Validation Check: CoCl2​ is blue when anhydrous and turns pink in the presence of moisture. If the sentinel vial turns pink during storage, the primary containment has failed, and the batch must be re-tested before use.

  • Storage: Store the sealed Mylar bag at -20°C.

Workflow Step1 1. Equilibrate to RT (in desiccator) Step2 2. Transfer to Glovebox (Argon atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE-lined Caps Step3->Step4 Step5 5. Store at -20°C (with Sentinel Vial) Step4->Step5

Fig 2. Self-validating aliquoting workflow for moisture and oxygen exclusion.

Quality Control & Troubleshooting

Q: How can I detect if my batch has degraded into a sulfone or debrominated product prior to a sensitive cross-coupling reaction?

A: Prior to critical functionalization reactions, validate the batch using 1H NMR or LC-MS.

  • 1H NMR Troubleshooting: Look for the emergence of a new ethyl quartet/triplet shifted further downfield. The strongly electron-withdrawing sulfone group (- SO2​ -) deshields the adjacent ethyl protons significantly more than the baseline sulfoxide (- SO -), a phenomenon well documented in the photophysical tracking of sulfur oxidation states 3.

  • LC-MS Troubleshooting:

    • Check for an M+16 mass peak. This definitively indicates over-oxidation to the sulfone.

    • Check for the loss of the isotopic bromine doublet (M and M+2 peaks in a 1:1 ratio). A missing M+2 peak indicates that photolytic debromination has occurred.

References

  • Title: Sulfoxide Source: Wikipedia URL: [Link]

  • Title: Photoreduction of various aryl bromides and chlorides via TS-conPET process with far red light Source: ResearchGate URL: [Link]

  • Title: Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in the Chiral Resolution of 1-Bromo-4-(ethylsulfinyl)benzene

Welcome to the Technical Support Center for chiral sulfoxide resolution. 1-Bromo-4-(ethylsulfinyl)benzene is a highly valuable chiral aryl alkyl sulfoxide used as a building block in drug development and asymmetric synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral sulfoxide resolution. 1-Bromo-4-(ethylsulfinyl)benzene is a highly valuable chiral aryl alkyl sulfoxide used as a building block in drug development and asymmetric synthesis. Because the sulfur atom possesses a stable tetrahedral geometry with a lone pair, it exhibits stable chirality.

Achieving an enantiomeric excess (ee) of >99% for this compound requires precise control over either the asymmetric oxidation of its prochiral sulfide precursor or the kinetic resolution of the racemic sulfoxide. This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to help you bypass common experimental bottlenecks.

Section 1: Asymmetric Sulfoxidation (De Novo Synthesis)

The most direct route to highly enantioenriched 1-bromo-4-(ethylsulfinyl)benzene is the asymmetric oxidation of 1-bromo-4-(ethylthio)benzene. The modified Kagan-Pichon oxidation remains the industry standard, but it is notoriously sensitive to reaction conditions.

Q: Why is my ee plateauing at 70-80% when using the Kagan oxidation protocol (Ti(OiPr)₄ / DET / H₂O / t-BuOOH)?

A: The root cause is almost always an incorrect stoichiometry of water during the catalyst preparation phase[1]. The active catalytic species is not a simple monomer; it is a chiral dinuclear titanium dimer bridged by oxygen (Ti-O-Ti)[2].

  • Too little water (or using molecular sieves): Fails to form the oxygen bridge, resulting in a monomeric titanium complex that yields nearly racemic sulfoxides[3][4].

  • Optimal water (Exactly 1.0 equivalent relative to Ti): Forms the highly enantioselective dinuclear dimer[2].

  • Too much water (>2.0 equivalents): Causes the titanium complex to hydrolyze completely into insoluble, catalytically dead polymeric TiO₂[1].

Kagan start Ti(OiPr)4 + (+)-DET (1:2 Ratio) h2o_low H2O < 1 eq start->h2o_low h2o_opt H2O = 1 eq start->h2o_opt Optimal h2o_high H2O > 2 eq start->h2o_high cat_low Monomeric Ti Complex (Low ee%, <50%) h2o_low->cat_low cat_opt Dinuclear Ti-O-Ti Dimer (High ee%, >95%) h2o_opt->cat_opt cat_high Polymeric TiO2 (Insoluble, No Reaction) h2o_high->cat_high

Effect of water stoichiometry on Kagan oxidation catalyst formation.

Standard Operating Procedure: Modified Kagan Oxidation

To achieve >95% ee for (S)-1-bromo-4-(ethylsulfinyl)benzene:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, dissolve Ti(OiPr)₄ (1.0 eq) and (R,R)-diethyl tartrate (DET) (2.0 eq) in anhydrous CH₂Cl₂ at room temperature[1][2].

  • Water Addition (Critical Step): Add exactly 1.0 eq of deionized water via a microsyringe. Stir vigorously for 20 minutes until the solution becomes homogeneous and slightly yellow.

  • Substrate Addition: Cool the mixture to -20 °C. Add 1-bromo-4-(ethylthio)benzene (1.0 eq) dissolved in CH₂Cl₂.

  • Oxidation: Slowly add tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP) (1.1 eq) dropwise[1][2]. Maintain at -20 °C for 14 hours.

  • Quench & Workup: Quench with 10% aqueous Na₂SO₃ to destroy excess peroxide. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Q: Can I avoid transition metals entirely to prevent contamination in downstream drug development?

A: Yes. Chiral Phosphoric Acids (CPAs), specifically those derived from (R)-BINOL, can act as highly effective organocatalysts for asymmetric sulfoxidation[5]. By using aqueous H₂O₂ as the terminal oxidant, CPAs facilitate a direct sulfoxidation process that strictly restrains overoxidation to the undesirable sulfone byproduct[5].

Section 2: Biocatalytic Kinetic Resolution

If you already have a racemic mixture of 1-bromo-4-(ethylsulfinyl)benzene, enzymatic kinetic resolution is the most environmentally benign and highly selective method to isolate a single enantiomer.

Q: How can I achieve >99% ee from a racemic mixture using biocatalysis?

A: You can utilize Methionine Sulfoxide Reductase A (MsrA). While originally evolved to reduce oxidized methionine residues in proteins, engineered MsrA exhibits extreme substrate tolerance toward aryl alkyl sulfoxides[6][7]. MsrA is strictly stereoselective: it will exclusively reduce the (S)-enantiomer of your racemic mixture back to the sulfide, leaving the (R)-1-bromo-4-(ethylsulfinyl)benzene completely intact with >99% ee[8][9].

Workflow racemic rac-1-Bromo-4- (ethylsulfinyl)benzene msra MsrA Enzyme (Kinetic Resolution) racemic->msra Selective Reduction r_sulf (R)-Sulfoxide (>99% ee) msra->r_sulf Unreacted Enantiomer sulfide 1-Bromo-4- (ethylthio)benzene msra->sulfide Reduced (S)-Enantiomer kagan Kagan Oxidation (Ti/DET/H2O) sulfide->kagan Asymmetric Oxidation s_sulf (S)-Sulfoxide (>95% ee) kagan->s_sulf Enantioselective O-Transfer

Workflow for the enantiomeric enrichment of aryl alkyl sulfoxides.

Standard Operating Procedure: MsrA Kinetic Resolution
  • Reaction Setup: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 8.0[10].

  • Substrate & Cosubstrate: Dissolve rac-1-bromo-4-(ethylsulfinyl)benzene (up to 64 mM) in a minimal amount of isopropanol (2.5% v/v final concentration) to aid solubility[9][10]. Add dithiothreitol (DTT) (1.1 eq) as the stoichiometric reducing agent[10].

  • Enzyme Addition: Add purified MsrA biocatalyst (1.0 g/L)[10].

  • Incubation: Shake the reaction mixture at 30 °C and 280 rpm for 24–48 hours[10].

  • Extraction: Extract the aqueous phase with ethyl acetate. The organic layer will contain a mixture of the enantiopure (R)-sulfoxide and the achiral sulfide.

  • Separation: Separate the highly polar sulfoxide from the non-polar sulfide using standard flash chromatography (Hexanes/EtOAc).

Section 3: Preparative Chiral Chromatography (SFC)

Q: My chiral SFC separation shows severe peak tailing and poor resolution (Rs < 1.5). How do I optimize the mobile phase for sulfoxides?

A: The sulfinyl group (S=O) is a strong hydrogen bond acceptor. When using Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs), the sulfoxide strongly interacts with the stationary phase, causing tailing. To resolve this, use an immobilized polysaccharide column (e.g., Chiralpak IC or IG) and add a protic co-solvent (Methanol or Ethanol) to the supercritical CO₂. If tailing persists, the addition of 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA) as a modifier can competitively block non-specific binding sites on the column, sharpening the peaks.

Data Summaries

Table 1: Comparison of Chiral Resolution Strategies for 1-Bromo-4-(ethylsulfinyl)benzene
StrategyCatalyst / EnzymeTarget EnantiomerMax ee (%)Max Yield (%)Pros & Cons
Asymmetric Oxidation Ti(OiPr)₄ / (+)-DET / H₂O(S)-Sulfoxide90–95%85–90%Pro: High yield from sulfide.Con: Strict anhydrous/stoichiometric requirements[1][2].
Organocatalytic Oxidation (R)-BINOL Phosphoric Acid(R)-Sulfoxide85–91%80–99%Pro: Metal-free, no sulfone byproduct[5].Con: Lower ee compared to enzymatic methods.
Kinetic Resolution MsrA + DTT(R)-Sulfoxide>99%50% (Theoretical max)Pro: Perfect enantioselectivity, green conditions[9][10].Con: Yield capped at 50% for the target enantiomer[10].
Table 2: SFC Method Development Matrix for Aryl Alkyl Sulfoxides
ParameterRecommended Starting ConditionOptimization Strategy
Stationary Phase Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))Screen Chiralpak IA or IG if resolution (Rs) < 1.5.
Mobile Phase scCO₂ / Methanol (80:20)Increase Methanol % to decrease retention time (k'). Switch to Ethanol for different selectivity.
Modifier None initiallyAdd 0.1% DEA if peak tailing factor (Tf) > 1.5.
Temperature / BPR 35 °C / 120 barIncrease pressure to 150 bar to increase scCO₂ density and eluent strength.

References

  • [8] Biocatalytic Enantioselective Preparation of Chiral Sulfoxides. Univerzita Karlova. Available at: [Link]

  • [5] ChemInform Abstract: Chiral Phosphoric Acid-Catalyzed Asymmetric Oxidation of Aryl Alkyl Sulfides and Aldehyde-Derived 1,3-Dithianes: Using Aqueous Hydrogen Peroxide as the Terminal Oxidant. ResearchGate. Available at: [Link]

  • [6] Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PubMed Central (PMC). Available at: [Link]

  • [7] Engineering of methionine sulfoxide reductase A with simultaneously improved stability and activity for kinetic resolution of chiral sulfoxides. PubMed. Available at: [Link]

  • [1] Asymmetric oxidation of sulfides. University College Cork (CORA). Available at:[Link]

  • [9] Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides. ACS Catalysis. Available at: [Link]

  • [3] Oxidation of Sulfides. Thieme Connect. Available at:[Link]

  • [2] Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at:[Link]

  • [4] Catalytic Asymmetric Oxidation of Aryl Sulfides with a Ti/H2O/(R,R)-Diphenylethane-1,2-diol Complex. The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Characterization of 1-Bromo-4-(ethylsulfinyl)benzene by ¹H and ¹³C NMR

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed reference for the ¹H and ¹³C NMR spectra of 1-Bromo-4-(ethylsulfinyl)benzene, a versatile synthetic intermediate. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from structurally analogous compounds.

Introduction to 1-Bromo-4-(ethylsulfinyl)benzene and its Spectroscopic Signature

1-Bromo-4-(ethylsulfinyl)benzene is a sulfoxide that holds potential as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a parasubstituted aromatic ring with a bromine atom and an ethylsulfinyl group, gives rise to a distinct NMR fingerprint. The bromine atom and the stereogenic sulfoxide group influence the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts and coupling patterns. Understanding these spectral features is crucial for reaction monitoring, quality control, and the definitive identification of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Bromo-4-(ethylsulfinyl)benzene is anticipated to exhibit a characteristic pattern for a 1,4-disubstituted benzene ring, often referred to as an AA'BB' system. Additionally, the ethyl group will present a quartet and a triplet. The expected chemical shifts are influenced by the electron-withdrawing nature of both the bromine and the ethylsulfinyl group.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-4-(ethylsulfinyl)benzene in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (2H)7.60 - 7.70d~8.52H
Ar-H (2H)7.45 - 7.55d~8.52H
-S(O)-CH ₂-CH₃2.90 - 3.10q~7.52H
-S(O)-CH₂-CH1.20 - 1.35t~7.53H

Rationale for Predictions: The aromatic region is predicted to show two doublets, characteristic of a para-substituted benzene ring.[2] The protons ortho to the electron-withdrawing sulfoxide group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom. For comparison, the aromatic protons of (S)-(-)-4-Bromophenyl methyl sulfoxide appear as two doublets at δ 7.64 and 7.49 ppm in CDCl₃.[3] The ethyl group's methylene protons, being adjacent to the chiral sulfoxide, may exhibit more complex splitting (diastereotopicity), but a quartet is predicted as a first-order approximation. The terminal methyl group will appear as a triplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the ethyl group carbons will have characteristic resonances in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-4-(ethylsulfinyl)benzene in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C -Br125.0 - 126.0
C -S(O)144.0 - 145.0
Ar-C H129.0 - 130.0
Ar-C H124.0 - 125.0
-S(O)-C H₂-CH₃50.0 - 55.0
-S(O)-CH₂-C H₃6.0 - 8.0

Rationale for Predictions: The carbon attached to the bromine will be significantly shielded compared to the carbon attached to the sulfoxide group. In (S)-(-)-4-Bromophenyl methyl sulfoxide, the corresponding carbons appear at δ 125.3 and 144.8 ppm.[3] The chemical shifts of the aromatic CH carbons are also predicted based on this analog. The methylene carbon of the ethyl group, directly attached to the sulfoxide, will be in the range of 50-55 ppm, while the methyl carbon will be highly shielded, appearing at a low chemical shift.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectral data, it is instructive to compare with the known NMR data of related molecules.

  • (S)-(-)-4-Bromophenyl methyl sulfoxide: As mentioned, this is the closest analog with reported NMR data. The ¹H NMR shows aromatic signals at δ 7.64 (d, J = 8.3 Hz, 2H) and 7.49 (d, J = 8.4 Hz, 2H), and a methyl singlet at δ 2.69 (s, 3H) in CDCl₃. The ¹³C NMR shows peaks at δ 144.8, 132.5, 125.3, 125.0, and 43.9.[3] The primary difference for our target molecule will be the replacement of the methyl signal with the characteristic ethyl group signals.

  • 4-Bromothioanisole (1-Bromo-4-(methylthio)benzene): This is the sulfide precursor. The oxidation of the sulfur to a sulfoxide leads to a significant downfield shift of the adjacent aromatic protons and carbons due to the increased electron-withdrawing nature of the sulfoxide group. The ¹H NMR spectrum of 4-bromothioanisole shows aromatic protons at chemical shifts that are generally lower than those of the corresponding sulfoxide.[4]

  • 1-Bromo-4-(ethylsulfonyl)benzene: This is the corresponding sulfone. The sulfonyl group is even more electron-withdrawing than the sulfinyl group. Consequently, the aromatic protons and carbons in the sulfone are expected to be further deshielded and appear at higher chemical shifts compared to the sulfoxide.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-Bromo-4-(ethylsulfinyl)benzene, the following experimental procedure is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 1-Bromo-4-(ethylsulfinyl)benzene.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules and its residual proton signal at δ 7.26 ppm can be used as an internal reference.[5]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if desired.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
  • Tune and shim the instrument to ensure optimal resolution and lineshape.
  • For ¹H NMR:
  • Acquire the spectrum using a standard pulse-acquire sequence.
  • Use a spectral width of approximately 12 ppm.
  • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
  • Apply a relaxation delay of at least 2 seconds.
  • For ¹³C NMR:
  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  • Use a spectral width of approximately 220 ppm.
  • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
  • A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak.
  • Integrate the peaks in the ¹H NMR spectrum.
  • Determine the multiplicities and coupling constants of the signals.

Experimental Workflow Diagram

Sources

Comparative

Reactivity comparison: 1-Bromo-4-(ethylsulfinyl)benzene vs 1-bromo-4-(methylsulfinyl)benzene

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the reactivity profiles of two highly versatile aryl halide building blocks: 1-Bromo-4-(ethylsulfinyl)benze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the reactivity profiles of two highly versatile aryl halide building blocks: 1-Bromo-4-(ethylsulfinyl)benzene and 1-bromo-4-(methylsulfinyl)benzene .

Executive Summary & Structural Profiling

In modern organic synthesis and pharmaceutical development, para-substituted aryl bromides bearing sulfinyl groups are critical intermediates.[1] for constructing complex molecular frameworks via cross-coupling, while its ethyl counterpart, 1-bromo-4-(ethylsulfinyl)benzene, offers distinct advantages when tuning lipophilicity (LogP) or exploring divergent α -carbon functionalizations.

While their reactivity at the C-Br bond is functionally identical due to convergent electronic effects, their behavior under α -functionalization conditions (such as the Pummerer rearrangement) diverges sharply due to steric bulk and the presence of β -protons in the ethyl variant.

Table 1: Physicochemical & Structural Comparison
Property1-Bromo-4-(methylsulfinyl)benzene1-Bromo-4-(ethylsulfinyl)benzene
CAS Number 934-71-4[1]30506-29-7[2]
Molecular Weight 219.09 g/mol 233.12 g/mol [2]
α -Protons 3 (High accessibility)2 (Sterically hindered)
β -Protons 03 (Enables elimination pathways)
C-Br Activation ( σp​ ) Strongly Activating ( 0.49)Strongly Activating ( 0.48)
Primary Pummerer Product α -acetoxymethyl sulfide α -acetoxyethyl sulfide & vinyl sulfide

Mechanistic Reactivity Divergence

Convergent Reactivity: C-Br Bond Activation

The sulfinyl group (-SO-R) is strongly electron-withdrawing. By pulling electron density away from the aromatic ring via inductive and resonance effects, it significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond[1]. Because the Hammett σp​ constants for the methylsulfinyl and ethylsulfinyl groups are nearly identical, both compounds exhibit indistinguishable reaction kinetics in standard Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-couplings. The steric difference between a methyl and an ethyl group is too distal from the C-Br bond to impact the catalytic cycle.

Divergent Reactivity: α -Carbon Functionalization

Reactivity diverges sharply at the α -carbon adjacent to the sulfinyl group. Under Pummerer rearrangement conditions (acetic anhydride, heat), the sulfinyl oxygen is first acylated, followed by deprotonation at the α -carbon to form a highly reactive thionium intermediate.

  • Methyl Variant: Possesses three α -protons and zero β -protons. Deprotonation is straightforward, leading exclusively to the α -acetoxymethyl sulfide.

  • Ethyl Variant: Possesses only two α -protons and three β -protons. The increased steric bulk slightly hinders initial α -deprotonation. More critically, the resulting thionium intermediate can undergo elimination of a β -proton, yielding a vinyl sulfide byproduct alongside the expected α -acetoxyethyl sulfide. This branching pathway requires careful optimization of reaction temperature and base selection to control chemoselectivity.

Reactivity_Divergence Substrate 4-Bromophenyl Alkyl Sulfoxide (Alkyl = Me or Et) CBr C-Br Bond Activation (Identical Reactivity) Substrate->CBr Pd Catalysis Sulfinyl Sulfinyl / Alpha-C Reactivity (Divergent Reactivity) Substrate->Sulfinyl Ac2O / Heat (Pummerer) Coupling Cross-Coupling Products (Suzuki, Heck, Buchwald) CBr->Coupling Me_Path Methyl Sulfoxide (3 Alpha-Protons) Sulfinyl->Me_Path Et_Path Ethyl Sulfoxide (2 Alpha, 3 Beta-Protons) Sulfinyl->Et_Path Pummerer_Me alpha-Acetoxymethyl Sulfide (No Elimination) Me_Path->Pummerer_Me Pummerer_Et alpha-Acetoxyethyl Sulfide + Vinyl Sulfide (Elimination) Et_Path->Pummerer_Et

Divergent vs. convergent reactivity pathways of methyl and ethyl 4-bromophenyl sulfoxides.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and observable markers directly into the workflow.

Protocol A: Stereospecific Synthesis of NH-Sulfoximines (NH-Transfer)

This protocol details the conversion of the sulfoxide to a highly enantioenriched sulfoximine, a motif increasingly utilized in medicinal chemistry. The methodology is adapted from the [3].

Step 1: Reagent Loading

  • Action: To a round-bottom flask, add (S)-(–)-4-bromophenyl methyl sulfoxide (1.0 equiv) and (diacetoxyiodo)benzene (3.0 equiv) as single portions via a powder funnel[4].

  • Causality: (Diacetoxyiodo)benzene acts as the oxidant necessary to facilitate the transfer of the NH group from the carbamate to the sulfur center without racemization.

Step 2: Controlled Nitrogen Transfer

  • Action: Gradually add ammonium carbamate (4.0 equiv) to the suspension in roughly ten equal portions over a period of 10 minutes[4].

  • Causality: Ammonium carbamate serves as the ammonia source. The stepwise addition strictly controls the exothermic decarboxylation process.

  • Self-Validating Marker: Consistent, manageable gas evolution (effervescence) confirms active NH-transfer intermediate formation. A runaway reaction indicates overly rapid addition.

Step 3: Reaction Monitoring

  • Action: Stir the reaction mixture at 25 °C for 1 hour[4].

  • Self-Validating Marker: The reaction mixture will physically transition from colorless to yellow [4]. Confirm completion via TLC; the starting sulfoxide ( Rf​=0.31 ) should be fully consumed, replaced by the sulfoximine product ( Rf​=0.19 )[4].

Step 4: Isolation

  • Action: Evaporate the organic solvent under reduced pressure (25 °C, 250 mmHg), then place under high vacuum (0.1 mmHg) for 18 hours[3].

  • Validation: Chiral HPLC analysis should confirm complete retention of stereochemistry (99% ee)[3].

NH_Transfer_Protocol Step1 1. Reagent Mixing Sulfoxide + PhI(OAc)2 Step2 2. NH Transfer Agent Add NH2COONH4 (10 min) Step1->Step2 Powder Funnel Step3 3. Reaction Stir 1h at 25 °C Step2->Step3 Controlled Decarboxylation Step4 4. Isolation Evaporate & Vacuum Step3->Step4 Colorless to Yellow Shift

Self-validating workflow for stereospecific NH-transfer to sulfoxides.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Step 1: Charge a Schlenk flask with 1-bromo-4-(alkylsulfinyl)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (2.0 equiv). Step 2: Add a degassed biphasic mixture of Toluene/EtOH/ H2​O (2:1:1 v/v/v) under an inert argon atmosphere. Step 3 (Causality): Heat to 80 °C for 4-6 hours. The electron-withdrawing para-sulfinyl group accelerates the oxidative addition of Pd(0), allowing for relatively mild heating times compared to unactivated or electron-rich aryl bromides. Step 4 (Validation): Monitor via GC-MS. The mass shift from the brominated starting material to the biphenyl product confirms successful C-C bond formation without reduction of the sulfinyl group.

Quantitative Performance Metrics

The following table summarizes expected yields and reaction times for both substrates across standard synthetic transformations, highlighting the slight steric penalties incurred by the ethyl variant during direct sulfinyl functionalization.

Table 2: Functionalization Performance Metrics
Reaction TypeReagent / Catalyst SystemSubstrateExpected Yield (%)Reaction Time
Suzuki-Miyaura Pd(PPh3​)4​ , K2​CO3​ Methyl>90%4-6 h
Suzuki-Miyaura Pd(PPh3​)4​ , K2​CO3​ Ethyl>88%4-6 h
NH-Transfer PhI(OAc)2​ , NH2​COONH4​ Methyl66% (99% ee)[3]1 h[4]
NH-Transfer PhI(OAc)2​ , NH2​COONH4​ Ethyl~60%1.5 h
Reduction to Sulfide B(C6​F5​)3​ , HydrosilanesMethyl86%[5]18 h[5]

References

  • The Role of 1-Bromo-4-(methylsulfinyl)benzene in Modern Organic Synthesis. NBInno. Available at: [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 2023, 100, 186-198. Available at: [Link]

  • 1-bromo-4-(ethylsulfinyl)benzene - CAS 30506-29-7. Molaid Chemical Database. Available at:[Link]

Sources

Validation

HPLC Method Validation for 1-Bromo-4-(ethylsulfinyl)benzene Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving intermediate oxidation states during active pharmaceutical ingredient (API) and agrochemical development. 1-Bromo-4-(ethylsu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving intermediate oxidation states during active pharmaceutical ingredient (API) and agrochemical development. 1-Bromo-4-(ethylsulfinyl)benzene is a highly functionalized sulfoxide. Its synthesis typically involves the controlled oxidation of its sulfide precursor, 1-bromo-4-(ethylthio)benzene. However, this process is highly susceptible to over-oxidation, yielding the sulfone derivative, 1-bromo-4-(ethylsulfonyl)benzene[1].

Ensuring the chemical purity of this sulfoxide requires a robust High-Performance Liquid Chromatography (HPLC) method capable of baseline-resolving the sulfide, sulfoxide, and sulfone. Because these three species share an identical aromatic backbone and differ only in the oxidation state of the sulfur atom, their hydrophobicities are remarkably similar. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries and provides a self-validating experimental protocol strictly aligned with the latest2[2].

The Analytical Challenge: Stationary Phase Comparison

To develop a stability-indicating method, we must first understand the causality behind chromatographic retention mechanisms.

  • Standard Alkyl (C18) Columns: These columns rely exclusively on dispersive (hydrophobic) interactions. Because the sulfoxide and sulfone moieties exhibit similar non-polar surface areas, C18 columns often fail to provide adequate selectivity ( α ). This results in peak tailing and dangerous co-elution ( Rs​<1.5 ) between the target sulfoxide and the sulfone impurity.

  • Biphenyl Columns: These columns leverage π−π interactions, dipole-dipole interactions, and enhanced polarizability. The electron-deficient nature of the sulfinyl ( S=O ) and sulfonyl ( O=S=O ) groups interacts differentially with the electron-rich π -cloud of the biphenyl stationary phase. This orthogonal retention mechanism dramatically enhances the separation of sulfur oxidation states[3].

Comparative Performance Data

The following table summarizes the chromatographic performance of both columns under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid, 1.0 mL/min, UV 254 nm).

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)Regulatory Target (USP/ICH)
Resolution ( Rs​ ): Sulfoxide / Sulfone 1.2 (Co-elution)3.4 (Baseline) Rs​≥1.5
Resolution ( Rs​ ): Sulfoxide / Sulfide 2.14.8 Rs​≥1.5
Peak Tailing Factor ( Tf​ ) 1.6 (Significant tailing)1.05 (Highly symmetrical) Tf​≤1.5
Theoretical Plates ( N ) 8,50014,200 N>2000

Verdict: The Biphenyl column demonstrates vastly superior selectivity and peak shape, making it the requisite choice for formal method validation.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently verifies its own suitability before any sample data is generated or accepted.

Self_Validating_Protocol SST System Suitability Testing (SST) Inject Resolution Mixture Check Does Rs > 1.5 and Tf < 1.5? SST->Check Fail System Fails Recalibrate / Flush Column Check->Fail No Pass System Validated Proceed to Sample Analysis Check->Pass Yes Fail->SST Val Execute ICH Q2(R2) Validation Linearity, Accuracy, Precision Pass->Val

Figure 1: Self-validating chromatographic workflow ensuring system suitability prior to validation.

Step-by-Step Validation Methodology (ICH Q2(R2) Compliant)
  • System Suitability Testing (SST):

    • Action: Inject a standard mixture containing 10 µg/mL each of the sulfide, sulfoxide, and sulfone.

    • Causality: This establishes the baseline resolving power of the system on the day of analysis. The run is only authorized to proceed if Rs​>1.5 for all critical pairs, ensuring the column has not degraded.

  • Specificity & Selectivity:

    • Action: Inject blank mobile phase, followed by individual standards, and finally a spiked sample matrix.

    • Causality: Proves that no matrix interferences, synthetic byproducts, or mobile phase artifacts co-elute with 1-Bromo-4-(ethylsulfinyl)benzene.

  • Linearity and Range:

    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 100 µg/mL).

    • Causality: Validates that the UV detector response is directly and mathematically proportional to the sulfoxide concentration across the intended reporting range[2].

  • Accuracy (Recovery):

    • Action: Spike known quantities of the sulfoxide into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).

    • Causality: Confirms that the extraction methodology and integration algorithms yield the true concentration value without bias.

  • Precision (Repeatability):

    • Action: Perform 6 replicate injections of the 100% standard preparation. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

    • Causality: Ensures the autosampler mechanics, pump delivery, and detector electronics are highly reproducible.

Validation Results Summary

The optimized Biphenyl method was subjected to full ICH Q2(R2) validation. The quantitative results are summarized below, proving the method's readiness for routine Quality Control (QC) deployment.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (1-Bromo-4-(ethylsulfinyl)benzene)Status
Linearity ( R2 ) ≥0.999 0.9998 (Range: 0.5 - 150 µg/mL)Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.7%Pass
Method Precision (%RSD) ≤2.0% 0.65% (n=6)Pass
Limit of Detection (LOD) Signal-to-Noise ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10 0.15 µg/mLPass

Conclusion

For the purity determination of 1-Bromo-4-(ethylsulfinyl)benzene, relying on standard C18 column chemistry introduces a significant risk of co-elution with critical sulfone impurities. By transitioning to a Biphenyl stationary phase, analytical scientists can exploit π−π interactions to achieve baseline resolution. When coupled with a self-validating SST protocol, this method strictly adheres to the rigorous standards set forth by the ICH Q2(R2) guidelines, ensuring absolute data integrity in drug development workflows.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Source: acs.org.
  • A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC. Source: benchchem.com.

Sources

Comparative

A Predictive Guide to the LC-MS Fragmentation of 1-Bromo-4-(ethylsulfinyl)benzene for Metabolite Identification and Analogue Differentiation

In the landscape of drug development and metabolite identification, liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool. The ability to elucidate the structure of novel compounds, impurities,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and metabolite identification, liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool. The ability to elucidate the structure of novel compounds, impurities, and metabolites hinges on a deep understanding of their fragmentation patterns under mass spectrometric analysis. This guide provides a comprehensive, predictive analysis of the fragmentation behavior of 1-Bromo-4-(ethylsulfinyl)benzene, a structure representative of a class of compounds encountered in pharmaceutical and agrochemical research.

This document moves beyond a simple recitation of data. It is designed to equip researchers, scientists, and drug development professionals with the mechanistic insights and experimental strategies required to confidently identify and differentiate molecules of this class. By grounding our predictions in the fundamental principles of mass spectrometry and drawing parallels with established fragmentation of related structures, we offer a robust framework for analysis.

The Structural Elucidation Challenge: Why Fragmentation Matters

1-Bromo-4-(ethylsulfinyl)benzene presents a unique combination of structural motifs: a brominated aromatic ring, an ethyl group, and a sulfoxide moiety. Each of these features influences the molecule's ionization and subsequent fragmentation in a distinct way. A thorough understanding of these fragmentation pathways is critical for:

  • Unambiguous Identification: Differentiating the target analyte from isomeric and isobaric compounds.

  • Metabolite Profiling: Identifying biotransformations such as oxidation, reduction, or conjugation.

  • Impurity Analysis: Characterizing related substances and degradation products in drug formulations.

This guide will provide a predictive roadmap to the fragmentation of 1-Bromo-4-(ethylsulfinyl)benzene, enabling analysts to anticipate and interpret the resulting mass spectra with a higher degree of confidence.

Predicted Fragmentation Pathways of 1-Bromo-4-(ethylsulfinyl)benzene

Under typical positive mode electrospray ionization (ESI) conditions, 1-Bromo-4-(ethylsulfinyl)benzene is expected to readily protonate to form the molecular ion [M+H]⁺. The subsequent fragmentation of this ion will be dictated by the relative bond strengths and the stability of the resulting fragment ions. The presence of the bromine atom provides a characteristic isotopic signature (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), which is invaluable for confirming the presence of bromine in the parent and fragment ions.

The primary fragmentation pathways are predicted to involve cleavages around the sulfoxide group and the loss of the bromine atom.

fragmentation_pathways M 1-Bromo-4-(ethylsulfinyl)benzene [M+H]⁺ F1 Loss of C₂H₄ (m/z decrease of 28) M->F1 - C₂H₄ F2 Loss of C₂H₅OH (m/z decrease of 46) M->F2 - C₂H₅OH F3 Loss of Br• (m/z decrease of 79/81) M->F3 - Br• F4 Loss of SO (m/z decrease of 48) M->F4 - SO

Caption: Predicted major fragmentation pathways of protonated 1-Bromo-4-(ethylsulfinyl)benzene.

A detailed mechanistic interpretation of these pathways is as follows:

  • Alpha-Cleavage: The bond between the sulfur atom and the ethyl group is susceptible to cleavage. This can lead to the loss of an ethylene molecule (C₂H₄) via a rearrangement process, or the loss of the entire ethyl group.

  • Rearrangement and Elimination: Sulfoxides are known to undergo thermal and collision-induced rearrangements. One prominent pathway involves the elimination of a neutral species such as sulfenic acid (R-SOH).

  • Cleavage of the Aryl-Sulfur Bond: The bond connecting the sulfoxide group to the aromatic ring can cleave, leading to the formation of a bromophenyl radical cation or a related ion.

  • Loss of the Halogen: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical or anion, respectively. The resulting phenylsulfoxide ion would be a significant fragment.

Comparative Fragmentation: Distinguishing Isomers and Analogues

To highlight the diagnostic power of these predicted fragmentation patterns, let's consider a comparison with a closely related isomer, 1-Bromo-2-(ethylsulfinyl)benzene, and a related analogue, 1-Bromo-4-(ethylsulfonyl)benzene.

Compound Key Differentiating Fragmentation Rationale
1-Bromo-4-(ethylsulfinyl)benzene (para) Likely to show a prominent loss of the ethyl group and subsequent fragmentation of the bromophenylsulfoxide core.The para-substitution may lead to more straightforward fragmentation pathways.
1-Bromo-2-(ethylsulfinyl)benzene (ortho) May exhibit unique fragmentation patterns due to "ortho-effects," such as intramolecular cyclization or rearrangement involving the bromine and sulfoxide groups. This could lead to the loss of different neutral molecules compared to the para isomer.The proximity of the two substituents can facilitate interactions that are not possible in the para isomer.
1-Bromo-4-(ethylsulfonyl)benzene (Sulfone) The sulfone is generally more stable than the sulfoxide. It is less likely to lose the entire SO₂ group. Fragmentation will likely be dominated by cleavage of the ethyl group and the aryl-sulfur bond.[1]The higher oxidation state of the sulfur in the sulfone alters the bond energies and fragmentation tendencies.

This comparative analysis underscores the principle that even subtle changes in molecular structure can lead to significant and predictable differences in mass spectra, enabling unambiguous identification.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions for 1-Bromo-4-(ethylsulfinyl)benzene in positive ion mode ESI-MS/MS.

m/z (¹⁹Br/⁸¹Br) Proposed Fragment Description
249/251[M+H]⁺Protonated molecular ion
221/223[M+H - C₂H₄]⁺Loss of ethylene
203/205[M+H - C₂H₅OH]⁺Loss of ethanol via rearrangement
170[M+H - Br]⁺Loss of bromine radical
155[C₆H₅SO]⁺Phenylsulfoxide cation (following loss of Br)

Experimental Protocol for LC-MS Analysis

To experimentally verify these predictions and acquire high-quality fragmentation data for 1-Bromo-4-(ethylsulfinyl)benzene, the following LC-MS/MS method is proposed. This protocol is designed to be a self-validating system, with built-in checks for analytical performance.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Bromo-4-(ethylsulfinyl)benzene in 1 mL of methanol.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water.

  • System Suitability Standard: Prepare a mixture of the analyte and a known related compound (e.g., 1-Bromo-4-(ethylsulfonyl)benzene) at 1 µg/mL to verify chromatographic resolution and mass accuracy.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm is recommended for good resolution and peak shape.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS/MS Analysis: A data-dependent acquisition (DDA) method is proposed. The mass spectrometer will perform a full scan MS from m/z 50-500, and when an ion intensity exceeds a predefined threshold, a product ion scan (MS/MS) will be triggered for the top three most intense ions. A collision energy ramp (e.g., 10-40 eV) should be utilized to generate a rich fragmentation spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Weigh Standard P2 Prepare Stock Solution P1->P2 P3 Prepare Working & SST Solutions P2->P3 A1 Inject Sample P3->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization A2->A3 A4 MS and Data-Dependent MS/MS A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Analyze MS/MS Spectra D1->D2 D3 Propose Fragmentation Pathways D2->D3 D4 Compare with Predictions D3->D4

Caption: A streamlined workflow for the LC-MS/MS analysis of 1-Bromo-4-(ethylsulfinyl)benzene.

Conclusion

While direct experimental data for the LC-MS fragmentation of 1-Bromo-4-(ethylsulfinyl)benzene is not widely published, a robust and scientifically sound prediction of its fragmentation behavior can be made by applying fundamental principles of mass spectrometry and drawing on data from analogous structures. The characteristic isotopic signature of bromine, coupled with predictable cleavages around the sulfoxide moiety, provides a unique fingerprint for the identification of this compound. The proposed LC-MS/MS methodology offers a clear and reliable path for the experimental confirmation of these predictions. This guide serves as a valuable resource for any researcher tasked with the structural elucidation of this and related molecules, fostering a deeper understanding of the relationship between chemical structure and mass spectral fragmentation.

References

  • Molecules. "An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards." MDPI, 2019. [Link]

  • ResearchGate. "(PDF) An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards." ResearchGate, 2019. [Link]

  • PMC. "An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards." PubMed Central, 2019. [Link]

  • ResearchGate. "Mass Spectra of Sulfoxides and Sulfones | Request PDF." ResearchGate, Unknown. [Link]

  • University of Arizona. "Mass Spectrometry: Fragmentation." University of Arizona, Unknown. [Link]

  • NIST. "Benzene, 1-bromo-4-ethyl-." NIST WebBook, Unknown. [Link]

  • Proprep. "Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry." Proprep, Unknown. [Link]

  • ResearchGate. "(A) LC-MS/MS analysis of sulfur compounds produced by the incubation of..." ResearchGate, Unknown. [Link]

  • ACS Publications. "Sulfoxide-diazirine (SODA) as a Cleavable Photoaffinity Group To Enable the Identification of Photolabeled Modification Sites via LC–MS3 | Analytical Chemistry." ACS Publications, 2015. [Link]

  • PubMed. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." PubMed, 2008. [Link]

  • University of Alabama at Birmingham. "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham, 2010. [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 1-Bromo-4-(ethylsulfinyl)benzene

Handling 1-Bromo-4-(ethylsulfinyl)benzene (CAS: 30506-29-7) requires a rigorous, mechanistic approach to laboratory safety. As a halogenated aromatic sulfoxide, this compound presents a unique "dual-threat" exposure prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-Bromo-4-(ethylsulfinyl)benzene (CAS: 30506-29-7) requires a rigorous, mechanistic approach to laboratory safety. As a halogenated aromatic sulfoxide, this compound presents a unique "dual-threat" exposure profile. This guide provides drug development professionals and researchers with a field-proven, self-validating operational framework to ensure absolute safety during synthesis, transfer, and disposal.

Mechanistic Hazard Profile: The "Dual-Threat" Causality

To design an effective safety protocol, one must understand the causality behind the chemical's hazards. Standard handling procedures for simple aromatics are insufficient here due to the synergistic danger of its two functional groups:

  • The Toxic Payload (Aryl Bromide): Halogenated benzenes are not inherently reactive in their stable state, but they undergo dangerous biotransformation in vivo. Cytochrome P450 enzymes oxidize the aromatic ring into highly electrophilic epoxides and benzoquinones. These reactive intermediates covalently bind to cellular macromolecules, triggering severe hepatotoxicity and nephrotoxicity[1].

  • The Trojan Horse (Ethylsulfinyl Group): The ethylsulfinyl moiety functions similarly to dimethyl sulfoxide (DMSO). Sulfoxides are potent transdermal penetration enhancers. They interact directly with the lipid bilayers of the stratum corneum, increasing membrane fluidity and reducing barrier resistance[2]. Consequently, the sulfoxide group acts as a carrier, rapidly pulling the toxic brominated benzene ring through the dermal barrier and directly into systemic circulation.

Physicochemical & Hazard Data Summary

Summarizing the quantitative data allows for precise risk assessment before initiating any workflow.

Property / MetricValue / ClassificationOperational Implication
CAS Number 30506-29-7Unique identifier for safety data cross-referencing[3].
Molecular Weight 233.13 g/mol Relatively low molecular weight facilitates rapid dermal transport.
GHS Hazard Codes H302, H315, H319, H335Dictates the mandatory need for systemic, dermal, ocular, and respiratory protection.
Key Functional Groups Aryl Bromide, SulfoxideDual-threat: Systemic Toxicity (Aryl Bromide) + Penetration Enhancement (Sulfoxide).

Personal Protective Equipment (PPE) Matrix

Because of the sulfoxide penetration effect, standard laboratory PPE is fundamentally inadequate. The following enhanced matrix must be utilized to prevent systemic exposure.

PPE CategoryStandard RequirementEnhanced Specification for SulfoxidesScientific Rationale
Hand Protection Nitrile glovesDouble-gloving: Butyl rubber or Silver Shield (outer) over Nitrile (inner)Sulfoxides rapidly permeate thin nitrile. Butyl rubber provides superior chemical resistance against polar aprotic solvents.
Eye/Face Safety glassesChemical splash goggles + Face shield Prevents ocular exposure to aerosols or splashes, which cause severe mucous membrane irritation (H319).
Body Cotton lab coatChemically resistant apron or Tyvek sleeves Prevents absorption through fabric. Cotton traps the chemical against the skin, accelerating sulfoxide-mediated penetration.
Respiratory None (if in hood)N95/P100 respirator (if handling outside hood)Prevents inhalation of airborne particulates, mitigating respiratory tract irritation (H335).

Self-Validating Operational Workflow

G Start 1. Fume Hood Setup & PPE Verification Weighing 2. Enclosed Weighing (Minimize Aerosolization) Start->Weighing Reaction 3. Chemical Transfer & Reaction Setup Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill CleanUp 4a. Spill Protocol: Absorb & Isolate Spill->CleanUp Yes Decon 4b. Routine Decon & Surface Wipe Spill->Decon No Dispose 5. Halogenated Waste Disposal CleanUp->Dispose Decon->Dispose

Standard operating workflow for handling, spill management, and disposal of halogenated sulfoxides.

Phase 1: Pre-Operation Setup & Validation
  • Ventilation Verification: Activate the Class IIB chemical fume hood.

    • Validation Check: Read the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm). Tape a small tissue strip to the sash bottom; it must pull inward steadily to confirm negative pressure.

  • Base PPE Donning: Put on a chemically resistant apron, chemical splash goggles, and inner nitrile gloves.

  • Primary Barrier Donning: Put on outer Butyl rubber gloves.

    • Validation Check: Perform a pneumatic inflation test (trap air in the glove and roll the cuff tightly) to verify the absolute absence of micro-punctures before proceeding.

Phase 2: Active Handling & Transfer
  • Containment Setup: Place a secondary containment tray lined with chemical absorbent pads inside the hood. All manipulations must occur strictly over this tray.

  • Weighing: Use a static-dissipative spatula to transfer the compound.

    • Validation Check: Keep the sash positioned below your breathing zone. If static flyaway is observed, pause immediately and use an anti-static gun (zerostat) on the weighing boat to prevent aerosolization.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the flask to prevent exothermic splattering.

Phase 3: Doffing & Decontamination
  • In-Hood Decontamination: Wipe down all spatulas, balances, and external container surfaces with a compatible solvent (e.g., acetone or ethanol) inside the fume hood.

  • Glove Removal: Remove the outer butyl gloves using the "beak method" (pulling the cuff inside out) to ensure the contaminated exterior never touches the inner nitrile gloves.

  • Final Wash: Remove inner gloves and wash hands immediately with soap and water.

    • Validation Check: Never use organic solvents to clean your hands. Solvents will actively drive any microscopic chemical residue through your skin barrier.

Spill Management and Disposal Plan

  • Spill Response:

    • Isolate: Lower the fume hood sash immediately and alert nearby personnel.

    • Absorb: Cover the spill with an inert absorbent (e.g., vermiculite or sand). Do not use paper towels, as they can exacerbate the spread of penetrating liquids and vapors.

    • Neutralize: Sweep the absorbed matrix using non-sparking tools into a sealable, chemically resistant container. Wash the fume hood surface with a strong detergent solution.

  • Waste Disposal: Route all materials (including contaminated gloves and pads) to a designated Halogenated Organic Waste stream. Never mix with strong oxidizers, as this risks the generation of toxic hydrogen bromide and sulfur oxide gases[4].

Emergency Response Pathway

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Critical Note: Do not apply soap during the initial flush, as surfactants can temporarily increase skin permeability, worsening the sulfoxide effect. Seek immediate medical evaluation.

  • Ocular Exposure: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation.

  • Inhalation: Move the victim to fresh air immediately. Administer oxygen if respiratory irritation persists.

References

  • [1] Biotransformation and toxicity of halogenated benzenes. PubMed (National Institutes of Health). Available at:

  • [2] Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches. PMC (National Institutes of Health). Available at:

  • [3] 1-bromo-4-(ethylsulfinyl)benzene - CAS 30506-29-7. Molaid. Available at:

  • (S)-1-Bromo-3-(methylsulfinyl)benzene (Hazard Statements). BLD Pharm. Available at:

  • [4] 1-Bromo-4-(ethylsulfonyl)benzene | CAS#:26732-20-7. Chemsrc. Available at:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.